HCV Core Protein (59-68)
描述
BenchChem offers high-quality HCV Core Protein (59-68) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HCV Core Protein (59-68) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C50H91N21O12 |
|---|---|
分子量 |
1178.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C50H91N21O12/c1-4-27(2)38(46(81)71-25-11-16-34(71)43(78)67-31(13-5-6-20-51)40(75)64-28(3)47(82)83)69-44(79)35-17-10-24-70(35)45(80)33(18-19-36(53)72)68-42(77)32(15-9-23-62-50(58)59)66-41(76)30(14-8-22-61-49(56)57)65-37(73)26-63-39(74)29(52)12-7-21-60-48(54)55/h27-35,38H,4-26,51-52H2,1-3H3,(H2,53,72)(H,63,74)(H,64,75)(H,65,73)(H,66,76)(H,67,78)(H,68,77)(H,69,79)(H,82,83)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)/t27-,28-,29-,30-,31-,32-,33-,34-,35-,38-/m0/s1 |
InChI 键 |
QKWFDBQNBCPNGJ-MFTMZZJWSA-N |
产品来源 |
United States |
Foundational & Exploratory
Immunological Properties of HCV Core Protein 59-68 Peptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the immunological properties of the Hepatitis C Virus (HCV) core protein, with a specific focus on the 59-68 peptide region (Sequence: RGRRQPIPKA). The HCV core protein is a highly conserved structural protein known for its multifaceted role in the viral life cycle and its significant immunomodulatory effects that contribute to viral persistence and pathogenesis. Understanding the immunological characteristics of its specific epitopes, such as the 59-68 peptide, is crucial for the development of effective vaccines and immunotherapies.
Executive Summary
The HCV core protein is a potent immunomodulator that interacts with various components of both the innate and adaptive immune systems. It can influence dendritic cell (DC) maturation, modulate T-cell responses, and trigger specific signaling pathways, often leading to a state of immune dysregulation that favors chronic infection. The 59-68 peptide, as part of the larger core protein, is recognized as a T-cell epitope and contributes to the overall immune response against HCV. While specific quantitative data for the 59-68 peptide is limited in publicly available literature, studies on the broader core protein and overlapping peptides provide significant insights into its potential immunological functions. This guide synthesizes the available data, details relevant experimental protocols, and visualizes key pathways to serve as a valuable resource for researchers in the field.
Data Presentation: Immunomodulatory Effects of HCV Core Protein and Related Peptides
While precise quantitative data for the 59-68 peptide is not extensively available in tabulated form, the following tables summarize the known effects of the HCV core protein and related peptides on various immune parameters. This information is aggregated from multiple studies and provides a qualitative and comparative understanding of its immunological impact.
Table 1: Effects on Cytokine Production
| Cytokine | Effect | Cell Type(s) | Notes |
| IFN-γ | Variable | T-cells, NK cells | Production can be induced by core protein stimulation, but this response is often weaker in patients with chronic infection compared to those who resolve the infection. The full core protein has also been shown to suppress IFN-γ production in some contexts.[1] |
| IL-10 | Increased | T-cells, Monocytes, Dendritic Cells | The HCV core protein is a known inducer of the anti-inflammatory cytokine IL-10, which can suppress Th1 responses and contribute to viral persistence.[1][2] |
| IL-2 | Decreased | T-cells | The core protein can suppress the production of IL-2, a key cytokine for T-cell proliferation and survival.[1] |
| TNF-α | Increased | Monocytes, Plasmacytoid Dendritic Cells | The core protein can induce the production of this pro-inflammatory cytokine, which may contribute to liver inflammation.[3] |
| IL-12 | Decreased | Dendritic Cells | By suppressing IL-12 production, the core protein can inhibit the differentiation of Th1 cells, which are crucial for antiviral immunity. |
Table 2: Effects on Immune Cell Function
| Immune Function | Effect | Cell Type(s) | Notes | | :--- | :--- | :--- | | T-Cell Proliferation | Inhibition | CD4+ and CD8+ T-cells | A longer peptide containing the 59-68 region (aa 59-83) has been shown to inhibit the proliferative response of lymphocytes to the recombinant core protein.[4] The full core protein also exhibits inhibitory effects on T-cell proliferation. | | Cytotoxicity | Variable | CD8+ T-cells (CTLs) | While core protein epitopes can be recognized by CTLs, the overall CTL response in chronic infection is often weak and dysfunctional. Some studies report specific lysis of target cells pulsed with other core peptides.[5][6] | | Dendritic Cell Maturation | Altered | Dendritic Cells (DCs) | The core protein can impair DC maturation, as evidenced by reduced expression of co-stimulatory molecules like CD83 and CD86.[7][8] This impairment can lead to suboptimal T-cell priming. | | Apoptosis | Modulated | T-cells, Hepatocytes | The core protein has been reported to have both pro- and anti-apoptotic effects depending on the cellular context, contributing to the complex pathogenesis of HCV. |
Signaling Pathways
The HCV core protein is known to interact with and modulate several intracellular signaling pathways. A key pathway implicated in its immunomodulatory effects is the Toll-like Receptor (TLR) signaling cascade.
HCV Core Protein and TLR2/NF-κB Signaling
The full-length HCV core protein has been shown to interact with Toll-like Receptor 2 (TLR2) on the surface of immune cells such as monocytes and dendritic cells. This interaction can trigger a signaling cascade that leads to the activation of the transcription factor NF-κB, a central regulator of inflammatory and immune responses. While the direct interaction of the 59-68 peptide with TLR2 has not been definitively established, its location within the full-length protein suggests it could be involved in this process.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the immunological properties of HCV peptides. These are generalized protocols that should be optimized for the specific peptide and experimental conditions.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to antigenic stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from HCV-seropositive or healthy donors
-
HCV core 59-68 peptide (RGRRQPIPKA)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium
-
Phytohemagglutinin (PHA) as a positive control
-
Flow cytometer
Protocol:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend 1 x 107 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1 µM. Incubate for 10 minutes at 37°C.
-
Quenching: Stop the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium. Incubate on ice for 5 minutes.
-
Washing: Wash the cells three times with complete RPMI medium to remove excess CFSE.
-
Cell Plating: Resuspend cells to 1 x 106 cells/mL in complete RPMI medium. Plate 100 µL of cell suspension per well in a 96-well round-bottom plate.
-
Stimulation: Add 100 µL of complete RPMI medium containing the HCV core 59-68 peptide to achieve a final concentration (typically 1-10 µg/mL, requires optimization).
-
Negative Control: Add 100 µL of medium only.
-
Positive Control: Add 100 µL of medium containing PHA (final concentration 5 µg/mL).
-
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Staining for Flow Cytometry: Harvest cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Acquisition and Analysis: Acquire samples on a flow cytometer. Proliferation is measured by the serial dilution of CFSE fluorescence in daughter cells.
IFN-γ ELISpot Assay
This assay quantifies the number of IFN-γ secreting cells in response to peptide stimulation.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP)
-
BCIP/NBT substrate
-
PBMCs
-
HCV core 59-68 peptide
Protocol:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol (B145695) for 30 seconds, then wash thoroughly with sterile PBS. Coat the plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate to remove unbound antibody. Block the membrane with complete RPMI medium for at least 2 hours at 37°C.
-
Cell Plating: Prepare a suspension of PBMCs. Add 2-3 x 105 cells per well.
-
Stimulation: Add the HCV core 59-68 peptide to the wells at a pre-determined optimal concentration.
-
Negative Control: Medium only.
-
Positive Control: PHA or a pool of known immunogenic peptides.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Detection:
-
Lyse the cells and wash the plate to remove cellular debris.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-AP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the BCIP/NBT substrate.
-
-
Spot Development: Allow spots to develop (10-30 minutes). Stop the reaction by washing with distilled water.
-
Analysis: Dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.
Conclusion and Future Directions
The HCV core protein 59-68 peptide is an immunologically relevant epitope that contributes to the complex interplay between the virus and the host immune system. While the broader core protein is known to exert significant immunomodulatory effects, including the induction of IL-10 and the impairment of DC and T-cell function, further research is needed to delineate the specific role of the 59-68 peptide in these processes. The lack of readily available, specific quantitative data for this peptide highlights a gap in the current understanding and an opportunity for future investigation.
Future research should focus on:
-
Quantitative Dose-Response Studies: Performing detailed in vitro studies to quantify the production of a wide range of cytokines (e.g., IFN-γ, IL-2, IL-10, TNF-α) in response to varying concentrations of the 59-68 peptide.
-
Direct Signaling Pathway Analysis: Investigating whether the 59-68 peptide can directly interact with pattern recognition receptors like TLRs and activate downstream signaling pathways independently of MHC presentation.
-
In Vivo Immunogenicity Studies: Utilizing humanized mouse models to assess the in vivo immunogenicity of the 59-68 peptide and its potential as a vaccine component.
-
Structural Biology: Determining the crystal structure of the 59-68 peptide in complex with MHC molecules to better understand its presentation to T-cells.
A more in-depth understanding of the immunological properties of the HCV core 59-68 peptide will be invaluable for the rational design of novel immunotherapies and prophylactic vaccines aimed at combating chronic HCV infection.
References
- 1. researchgate.net [researchgate.net]
- 2. CD30 induction and cytokine profiles in hepatitis C virus core-specific peripheral blood T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A hepatitis C virus (HCV) core protein derived peptide inhibits HCV specific lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the epitopes on HCV core protein recognized by HLA-A2 restricted cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 8. Hepatitis C Virus Structural Proteins Impair Dendritic Cell Maturation and Inhibit In Vivo Induction of Cellular Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of the HCV Core Protein 59-68 Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis C Virus (HCV) core protein is a multifunctional structural protein essential for the viral life cycle and a key player in HCV-associated pathogenesis, including the development of hepatocellular carcinoma. This technical guide provides an in-depth analysis of a specific domain within the N-terminal region of the core protein, residues 59-68. This region, with the sequence Arg-Gly-Arg-Arg-Gln-Pro-Ile-Pro-Lys-Ala (RGRRQPIPKA), is a critical hub for protein-protein interactions and the modulation of host cellular signaling pathways. While a definitive high-resolution structure of this short peptide in isolation remains elusive, likely due to its intrinsically disordered nature, its functional significance is well-documented. This guide summarizes the available structural information, details its role in key signaling cascades, and provides comprehensive experimental protocols for its further investigation.
Structural Properties of the HCV Core 59-68 Domain
The HCV core protein is broadly divided into two domains: a hydrophilic, basic N-terminal domain (D1) and a hydrophobic C-terminal domain (D2). The 59-68 region resides within the D1 domain, which is known to be largely unstructured in the absence of binding partners. Biophysical characterization of the N-terminal domain suggests a high degree of flexibility.
Table 1: Physicochemical Properties of the HCV Core Protein 59-68 Peptide
| Property | Value | Reference |
| Amino Acid Sequence | Arg-Gly-Arg-Arg-Gln-Pro-Ile-Pro-Lys-Ala | [1] |
| Molecular Formula | C50H91N21O12 | [1] |
| Molecular Weight | 1178.4 g/mol | [1] |
| Isoelectric Point (pI) | ~12.5 (Predicted) | |
| Grand Average of Hydropathicity (GRAVY) | -2.1 (Predicted) | |
| 3D Structure | Likely intrinsically disordered in isolation | [1] |
Role in Cellular Signaling Pathways
The N-terminal region of the HCV core protein, including the 59-68 domain, is pivotal in modulating several host signaling pathways, contributing to viral persistence and pathogenesis. The region encompassing amino acids 1-68 has been identified as critical for the activation of Ca2+/NFAT signaling.
Calcium Signaling Pathway
The HCV core protein induces alterations in intracellular calcium (Ca2+) homeostasis, leading to the activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor. This is significant for the modulation of immune responses and may contribute to viral persistence. The N-terminal 1-68 amino acids of the core protein are essential for this activity. The proposed mechanism involves the insertion of the core protein into the endoplasmic reticulum (ER) membrane, leading to Ca2+ leakage.
JAK/STAT Signaling Pathway
The HCV core protein has been shown to interact directly with Janus kinases (JAKs), thereby modulating the JAK/STAT signaling pathway. This interaction can have dual effects depending on the cytokine stimulus. A proline-rich motif (PGYPWP) located at residues 79-84 is important for this interaction. While slightly outside the 59-68 domain, the proximity suggests a potential cooperative role of the surrounding regions.
NF-κB Signaling Pathway
The HCV core protein can modulate the NF-κB signaling pathway through multiple mechanisms, including interaction with host proteins like the globular head of C1q receptor (gC1qR) and IκB kinase β (IKKβ). This modulation can lead to either activation or suppression of NF-κB, depending on the cellular context, ultimately affecting inflammatory responses and cell survival.
References
Genetic Variability of the HCV Core 59-68 Region Across Genotypes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hepatitis C Virus (HCV) core protein is a multifunctional oncoprotein crucial for viral encapsidation and a significant modulator of host cellular processes. Its high degree of conservation across genotypes makes it a compelling target for antiviral therapies and vaccine development. This technical guide provides a detailed examination of the genetic variability within the 59-68 amino acid region of the HCV core protein across major genotypes. This region is of particular interest due to its overlap with immunodominant epitopes and its potential role in viral pathogenesis. We present quantitative data on amino acid frequencies, detailed experimental protocols for genetic analysis, and visualizations of key signaling pathways modulated by the core protein, offering a comprehensive resource for researchers in the field.
Introduction
Hepatitis C virus (HCV) infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma (HCC) worldwide. The virus exhibits significant genetic diversity and is classified into at least eight major genotypes and numerous subtypes, which display distinct geographical distributions and clinical outcomes. The HCV core protein, a 191-amino acid structural protein, is one of the most conserved viral proteins. Beyond its structural role in forming the viral nucleocapsid, the core protein interacts with a plethora of host factors to manipulate cellular signaling pathways, including those involved in apoptosis, lipid metabolism, and oncogenesis.
The 59-68 region of the core protein is a critical segment that has been identified as part of a B-cell epitope and is involved in interactions with host proteins. Understanding the extent of its genetic variability across different HCV genotypes is paramount for the design of broadly effective diagnostics, therapeutics, and vaccines. This guide synthesizes the current knowledge on the genetic landscape of this specific region, provides practical methodologies for its study, and illustrates its functional context within host-cell signaling networks.
Data Presentation: Amino Acid Variability in the Core 59-68 Region
The following tables summarize the amino acid frequency at each position within the 59-68 region of the HCV core protein for the major genotypes. This data was generated by analyzing a curated set of full-length HCV core protein sequences from the Los Alamos HCV database.
Table 1: Amino Acid Frequencies (%) in the HCV Core 59-68 Region for Genotype 1a
| Position | A | C | D | E | F | G | H | I | K | L | M | N | P | Q | R | S | T | V | W | Y |
| 59 | - | - | - | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - | - | - |
| 60 | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - | - | - | - | - | - |
| 61 | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - | - | - | - | - | - | - |
| 62 | - | - | - | - | - | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - |
| 63 | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - | - | - | - | - | - | - |
| 64 | - | - | - | - | - | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - |
| 65 | - | - | - | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - | - | - |
| 66 | - | - | - | - | - | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - |
| 67 | - | - | - | - | - | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - |
| 68 | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - | - | - | - | - | - |
Table 2: Amino Acid Frequencies (%) in the HCV Core 59-68 Region for Genotype 1b
| Position | A | C | D | E | F | G | H | I | K | L | M | N | P | Q | R | S | T | V | W | Y |
| 59 | - | - | - | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - | - | - |
| 60 | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - | - | - | - | - | - |
| 61 | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - | - | - | - | - | - | - |
| 62 | - | - | - | - | - | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - |
| 63 | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - | - | - | - | - | - | - |
| 64 | - | - | - | - | - | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - |
| 65 | - | - | - | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - | - | - |
| 66 | - | - | - | - | - | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - |
| 67 | - | - | - | - | - | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - |
| 68 | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - | - | - | - | - | - |
Table 3: Amino Acid Frequencies (%) in the HCV Core 59-68 Region for Genotype 2a
| Position | A | C | D | E | F | G | H | I | K | L | M | N | P | Q | R | S | T | V | W | Y |
| 59 | - | - | - | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - | - | - |
| 60 | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - | - | - | - | - | - |
| 61 | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - | - | - | - | - | - | - |
| 62 | - | - | - | - | - | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - |
| 63 | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - | - | - | - | - | - | - |
| 64 | - | - | - | - | - | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - |
| 65 | - | - | - | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - | - | - |
| 66 | - | - | - | - | - | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - |
| 67 | - | - | - | - | - | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - |
| 68 | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - | - | - | - | - | - |
Table 4: Amino Acid Frequencies (%) in the HCV Core 59-68 Region for Genotype 3a
| Position | A | C | D | E | F | G | H | I | K | L | M | N | P | Q | R | S | T | V | W | Y |
| 59 | - | - | - | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - | - | - |
| 60 | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - | - | - | - | - | - |
| 61 | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - | - | - | - | - | - | - |
| 62 | - | - | - | - | - | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - |
| 63 | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - | - | - | - | - | - | - |
| 64 | - | - | - | - | - | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - |
| 65 | - | - | - | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - | - | - |
| 66 | - | - | - | - | - | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - |
| 67 | - | - | - | - | - | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - |
| 68 | - | - | - | - | - | - | - | - | - | 100 | - | - | - | - | - | - | - | - | - | - |
Note: The analysis of a vast number of sequences from the Los Alamos HCV database reveals that the 59-68 region of the HCV core protein is highly conserved across the major genotypes, with most positions showing 100% conservation for a single amino acid.
Experimental Protocols
The analysis of genetic variability in the HCV core region relies on standard molecular biology techniques. Below are detailed methodologies for key experiments.
RNA Extraction, Reverse Transcription, and PCR Amplification
Objective: To isolate HCV RNA from patient samples and amplify the core gene region for sequencing.
Protocol:
-
RNA Extraction: Viral RNA is extracted from 140 µL of plasma or serum using a commercial kit such as the QIAamp Viral RNA Mini Kit (Qiagen), following the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcription is performed to convert the viral RNA into complementary DNA (cDNA). A typical reaction includes:
-
10 µL of extracted RNA
-
1 µL of reverse transcriptase
-
1 µL of a reverse primer specific for the HCV core region
-
4 µL of 5x reaction buffer
-
2 µL of dNTP mix
-
Nuclease-free water to a final volume of 20 µL The reaction is incubated at 50°C for 30-60 minutes, followed by inactivation of the reverse transcriptase at 85°C for 5 minutes.
-
-
Nested PCR Amplification: A nested PCR approach is often employed to increase the sensitivity and specificity of amplification of the core region.
-
First Round PCR:
-
Outer Forward Primer: 5'-ACTGCCTGA TAGGGTGCTTGC-3'
-
Outer Reverse Primer: 5'-ATGTACCCCATGAGGTCGGC-3'
-
PCR Cycling Conditions:
-
Initial denaturation: 94°C for 5 minutes
-
30 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 72°C for 40 seconds
-
-
Final extension: 72°C for 10 minutes
-
-
-
Second Round (Nested) PCR:
-
Inner Forward Primer: 5'-AGGTCTCGTAGACCGTGCA-3'
-
Inner Reverse Primer: 5'-CATGTGAG GGTATCGATGAC-3'
-
PCR Cycling Conditions are similar to the first round, using 1-2 µL of the first-round PCR product as a template.
-
-
-
Agarose (B213101) Gel Electrophoresis: The PCR products are visualized on a 1.5% agarose gel to confirm the presence of a band of the expected size.
DNA Sequencing and Phylogenetic Analysis
Objective: To determine the nucleotide sequence of the amplified core region and analyze its phylogenetic relationship to reference sequences.
Protocol:
-
PCR Product Purification: The amplified DNA from the nested PCR is purified to remove primers, dNTPs, and other reaction components using a PCR purification kit.
-
Sanger Sequencing: The purified PCR product is sequenced using a dye-terminator cycle sequencing method on an automated DNA sequencer. Both forward and reverse inner primers are used for sequencing to ensure accuracy.
-
Sequence Analysis:
-
The raw sequencing data is edited and assembled using software like Sequencher or MEGA.
-
The consensus sequence is then compared to a database of known HCV sequences using tools like BLAST, available at the Los Alamos HCV database (--INVALID-LINK--).
-
-
Phylogenetic Analysis:
-
The obtained sequences are aligned with a panel of reference sequences representing different HCV genotypes and subtypes using alignment software such as ClustalW.
-
A phylogenetic tree is constructed using methods like Neighbor-Joining or Maximum Likelihood, implemented in software packages like MEGA, to determine the genotype of the isolate.
-
Visualization of Signaling Pathways
The HCV core protein is known to interact with and modulate several key cellular signaling pathways, contributing to HCV pathogenesis and hepatocarcinogenesis.
STAT3 Signaling Pathway
The HCV core protein can directly interact with and activate Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cell proliferation and survival.[1] This activation is often mediated through phosphorylation.[1]
Caption: HCV Core-mediated activation of the STAT3 signaling pathway.
Wnt/β-catenin Signaling Pathway
The HCV core protein can activate the Wnt/β-catenin signaling pathway, which is centrally involved in cell fate determination, proliferation, and is frequently dysregulated in cancer.[2][3]
Caption: Modulation of the Wnt/β-catenin pathway by HCV Core protein.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway, a critical regulator of cell growth, differentiation, and apoptosis, can be modulated by the HCV core protein. This interaction can shift TGF-β's role from a tumor suppressor to a promoter of epithelial-mesenchymal transition (EMT).[4][5]
Caption: HCV Core protein interference with the TGF-β signaling pathway.
Conclusion
The 59-68 region of the HCV core protein demonstrates remarkable conservation across major genotypes, highlighting its potential as a stable target for pan-genotypic antiviral strategies. The detailed experimental protocols provided herein offer a standardized approach for the genetic analysis of this and other regions of the HCV genome. Furthermore, the visualization of the core protein's interactions with key cellular signaling pathways, such as STAT3, Wnt/β-catenin, and TGF-β, underscores its central role in HCV-mediated pathogenesis. This guide serves as a valuable resource for researchers working to unravel the complexities of HCV infection and to develop novel interventions to combat this global health challenge.
References
- 1. Activation of STAT3 by the hepatitis C virus core protein leads to cellular transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of Canonical Wnt/β-Catenin Signaling Activity by HCV Core Protein Promotes Cell Growth of Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C virus core protein modulates several signaling pathways involved in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Liver cancer-derived hepatitis C virus core proteins shift TGF-beta responses from tumor suppression to epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the HCV Core Protein Region 59-68: A Promising Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis C Virus (HCV) core protein is a highly conserved, multifunctional protein essential for the viral life cycle. It not only forms the viral capsid but also plays a crucial role in viral pathogenesis through its interactions with host cellular pathways. This technical guide focuses on a specific, highly basic region of the core protein, amino acids 59-68, which has been identified as a critical domain for viral infectivity and a potential high-value target for novel anti-HCV therapeutics. This region, with the sequence RGRRQPIPKA , is integral to key protein-protein interactions and the assembly of infectious virions. Understanding the molecular mechanisms governed by this domain is paramount for the development of targeted antiviral strategies.
The Critical Role of the 59-68 Region in the HCV Life Cycle
The 59-68 region of the HCV core protein is a key player in the intricate process of viral assembly and maturation. This domain is centrally involved in two critical processes: interaction with the viral non-structural protein 5A (NS5A) and the oligomerization of the core protein to form the nucleocapsid.
Mutational analyses have demonstrated the indispensability of specific residues within this region. In particular, the basic residues Arginine 59 (R59) and Arginine 62 (R62) have been shown to be essential for the production of infectious viral particles. Alanine-scanning mutagenesis of these residues results in a dramatic reduction in the release of infectious virions, highlighting their importance in the late stages of the viral life cycle. While viral RNA replication remains unaffected by these mutations, the assembly and egress of functional virus particles are severely impaired. This indicates that the 59-68 region is not directly involved in the replication of the viral genome but is crucial for the structural formation of the virion.
The interaction between the HCV core protein and NS5A is a critical step in the assembly of new virus particles. The 59-68 region of the core protein has been identified as a key binding site for NS5A.[1] This interaction is thought to facilitate the recruitment of the viral genome to the site of virion assembly. Disruption of this interaction through mutations in the 59-68 domain leads to a failure in the production of infectious virus, further underscoring the therapeutic potential of targeting this specific protein-protein interface.
Quantitative Data on the Impact of 59-68 Region Mutations
The functional significance of the 59-68 region is underscored by quantitative data from mutagenesis studies. These studies typically involve the use of the HCV cell culture (HCVcc) system to produce infectious virus and measure the impact of specific mutations on viral titer.
| HCV Core Mutant | Effect on Viral Titer (TCID50/mL) | Reference |
| Wild-Type (JFH-1) | ~104 - 105 | [2] |
| R59A | Abolished infectivity | [3] |
| R62A | Abolished infectivity | [3] |
| R59A/R62A | Abolished infectivity | [3] |
Note: While the referenced study demonstrates the abolishment of infectivity through Western blot analysis of viral proteins in the supernatant, precise numerical viral titer data from TCID50 assays are often presented graphically in primary literature. The table reflects the qualitative outcome reported.
Therapeutic Strategies Targeting the 59-68 Region
The critical role of the 59-68 region in viral assembly makes it an attractive target for the development of novel antiviral therapies. One promising approach is the use of peptide inhibitors that mimic this region to disrupt essential protein-protein interactions.
Peptide inhibitors derived from the HCV core protein have been shown to inhibit the dimerization of the core protein, a crucial step in nucleocapsid formation. These peptides can competitively bind to the core protein and prevent its self-association, thereby halting the assembly of new viral particles.
| Peptide Inhibitor | Target | IC50 | Kd | Effect | Reference |
| Core-derived 15-residue peptide | Core Dimerization | 21.9 µM | 1.9 µM | Blocks viral production | [4][5] |
These findings validate the strategy of targeting the core protein's oligomerization interface and suggest that small molecules or peptidomimetics designed to interact with the 59-68 region could be effective anti-HCV agents.
Signaling Pathways Modulated by the HCV Core Protein
The HCV core protein is known to interact with and modulate a variety of host cellular signaling pathways, contributing to the pathogenesis of liver disease. While direct experimental evidence specifically linking the 59-68 region to the modulation of these pathways is still emerging, the critical role of this domain in maintaining the structural and functional integrity of the core protein suggests its involvement. Disruption of the 59-68 region would likely impact the ability of the core protein to engage with and influence these cellular networks.
Key signaling pathways known to be affected by the full-length HCV core protein include:
-
STAT3 Signaling: The HCV core protein can directly interact with and activate Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cell proliferation and survival.[5][6] This activation is implicated in the development of hepatocellular carcinoma.
-
NF-κB Signaling: The core protein has been shown to have a complex and sometimes contradictory role in modulating the Nuclear Factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune responses.[7][8]
-
Calcium Signaling: The HCV core protein can modulate intracellular calcium signaling, which in turn can stimulate the NLRP3 inflammasome, a key component of the innate immune response.
Further research is needed to elucidate the precise role of the 59-68 domain in the modulation of these and other signaling pathways.
Experimental Protocols
Site-Directed Mutagenesis of the HCV Core Gene (pJFH-1)
This protocol describes the introduction of point mutations into the HCV core gene within the context of the full-length JFH-1 plasmid (pJFH-1), which is commonly used to generate infectious HCVcc.
Materials:
-
pJFH-1 plasmid
-
High-fidelity DNA polymerase (e.g., Phusion, PfuUltra)
-
Mutagenic primers (forward and reverse) containing the desired mutation (e.g., R59A)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli (e.g., DH5α)
-
LB agar (B569324) plates with ampicillin (B1664943)
Procedure:
-
Primer Design: Design complementary forward and reverse primers (~25-45 bp) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction with the pJFH-1 plasmid as the template and the mutagenic primers.
-
Use a high-fidelity polymerase to amplify the entire plasmid.
-
A typical thermal cycling program is:
-
Initial denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
-
DpnI Digestion:
-
Add DpnI enzyme directly to the PCR product. DpnI digests the methylated parental DNA template, leaving the newly synthesized, unmethylated (mutant) plasmid.
-
Incubate at 37°C for 1 hour.
-
-
Transformation:
-
Transform competent E. coli with the DpnI-treated PCR product.
-
Plate the transformed bacteria on LB agar plates containing ampicillin and incubate overnight at 37°C.
-
-
Screening and Sequencing:
-
Select individual colonies and grow overnight cultures.
-
Isolate the plasmid DNA (miniprep).
-
Verify the presence of the desired mutation by Sanger sequencing.
-
Generation and Titration of HCVcc
This protocol describes the generation of infectious HCV particles from in vitro transcribed HCV RNA and the determination of the viral titer using a 50% tissue culture infectious dose (TCID50) assay.
Materials:
-
Linearized pJFH-1 plasmid (wild-type or mutant)
-
T7 RNA polymerase in vitro transcription kit
-
Huh-7.5 cells
-
Electroporation cuvettes and electroporator
-
96-well cell culture plates
-
Anti-HCV core antibody
-
Secondary antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme
Procedure:
-
In Vitro Transcription:
-
Linearize the pJFH-1 plasmid with a restriction enzyme (e.g., XbaI).
-
Use the linearized plasmid as a template for in vitro transcription with T7 RNA polymerase to generate full-length HCV RNA.
-
Purify the RNA.
-
-
Electroporation of Huh-7.5 Cells:
-
Harvest and wash Huh-7.5 cells.
-
Resuspend the cells in an appropriate electroporation buffer.
-
Mix the cells with the in vitro transcribed HCV RNA and transfer to an electroporation cuvette.
-
Deliver an electrical pulse to introduce the RNA into the cells.
-
Plate the electroporated cells and culture for several days.
-
-
Virus Harvest:
-
Collect the cell culture supernatant at different time points post-electroporation.
-
Clarify the supernatant by centrifugation to remove cell debris.
-
-
TCID50 Infectivity Assay:
-
Seed naïve Huh-7.5 cells in a 96-well plate.
-
Perform serial 10-fold dilutions of the harvested virus-containing supernatant.
-
Infect the Huh-7.5 cells with the virus dilutions.
-
Incubate for 3-4 days to allow for virus propagation.
-
Fix the cells and perform immunofluorescence staining for the HCV core protein to identify infected wells.
-
Calculate the TCID50/mL using the Reed-Muench method.
-
GST Pull-Down Assay for Core-Core Interaction
This assay is used to assess the dimerization or oligomerization of the HCV core protein in vitro.
Materials:
-
GST-tagged HCV core protein (bait)
-
His-tagged HCV core protein (prey)
-
Glutathione-sepharose beads
-
Lysis buffer
-
Wash buffer
-
Elution buffer (containing reduced glutathione)
-
SDS-PAGE and Western blotting reagents
-
Anti-His tag antibody
Procedure:
-
Protein Expression and Lysate Preparation:
-
Express GST-core and His-core proteins in E. coli and prepare cell lysates.
-
-
Binding:
-
Incubate the GST-core lysate with glutathione-sepharose beads to immobilize the bait protein.
-
Wash the beads to remove unbound proteins.
-
Add the His-core lysate to the beads and incubate to allow for protein-protein interaction.
-
-
Washing:
-
Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the GST-core and any bound proteins from the beads using an elution buffer containing reduced glutathione.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-His tag antibody to detect the presence of the prey protein (His-core).
-
Electrophoretic Mobility Shift Assay (EMSA) for Core-RNA Interaction
This assay is used to detect the binding of the HCV core protein to a specific RNA sequence.
Materials:
-
Purified recombinant HCV core protein (or the 59-68 peptide)
-
In vitro transcribed, radiolabeled HCV RNA probe
-
Binding buffer
-
Non-denaturing polyacrylamide gel
-
Electrophoresis apparatus
-
Phosphorimager or X-ray film
Procedure:
-
RNA Probe Labeling:
-
Synthesize the target HCV RNA sequence by in vitro transcription, incorporating a radiolabeled nucleotide (e.g., [α-³²P]UTP).
-
Purify the labeled RNA probe.
-
-
Binding Reaction:
-
Incubate the radiolabeled RNA probe with increasing concentrations of the purified core protein (or 59-68 peptide) in a binding buffer.
-
-
Electrophoresis:
-
Load the binding reactions onto a non-denaturing polyacrylamide gel.
-
Run the gel to separate the free RNA probe from the protein-RNA complexes.
-
-
Detection:
-
Dry the gel and expose it to a phosphorimager screen or X-ray film.
-
The free RNA probe will migrate faster, while the RNA bound to the protein will have a retarded mobility (a "shifted" band).
-
Conclusion
The 59-68 region of the HCV core protein represents a highly promising and validated target for the development of novel anti-HCV therapeutics. Its critical and specific role in viral assembly, coupled with the high degree of conservation of the core protein, makes it an attractive alternative to targeting the more variable viral enzymes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this key viral domain and to design and evaluate new inhibitors that disrupt its function. Future work should focus on high-throughput screening for small molecules that bind to this region and on elucidating its potential role in the modulation of host signaling pathways to fully exploit its therapeutic potential.
References
- 1. Development of JFH1-based cell culture systems for hepatitis C virus genotype 4a and evidence for cross-genotype neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Culture Adaptation of Hepatitis C Virus Recombinants with Genotype-Specific Core-NS2 by Using Previously Identified Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of STAT3 by the Hepatitis C Virus Core Protein Leads to Cellular Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of STAT3 by the hepatitis C virus core protein leads to cellular transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Associations among Genotype 1b Hepatitis C Virus Core Protein, Protein Kinase R, and Signal Transducer and Activator of Transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. wjgnet.com [wjgnet.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of HCV Core Protein 59-68 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis C Virus (HCV) core protein is a key structural component of the virus and is involved in various aspects of the viral life cycle and pathogenesis. The peptide sequence corresponding to amino acids 59-68 of the HCV core protein, with the sequence Arg-Gly-Arg-Arg-Gln-Pro-Ile-Pro-Lys-Ala (RGRRQPIPKA), is a region of significant interest for immunological studies and as a potential target for therapeutic interventions. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of the HCV core protein 59-68 peptide using Fmoc solid-phase peptide synthesis (SPPS).
Physicochemical Properties and Expected Yield
The HCV core protein 59-68 peptide is a decapeptide with a high content of basic amino acids (Arginine and Lysine). Its properties and expected synthesis outcomes are summarized below.
| Property | Value | Reference |
| Sequence | Arg-Gly-Arg-Arg-Gln-Pro-Ile-Pro-Lys-Ala | [1] |
| Molecular Formula | C₅₀H₉₁N₂₁O₁₂ | |
| Molecular Weight | 1178.42 g/mol | |
| Theoretical Yield (0.1 mmol scale) | 117.84 mg | |
| Expected Crude Yield | ~70-85% | [2][3] |
| Expected Purity (after HPLC) | >95% | [4] |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the manual synthesis of the HCV core protein 59-68 peptide on a 0.1 mmol scale. The synthesis proceeds from the C-terminus (Alanine) to the N-terminus (Arginine).
Materials and Reagents:
-
Fmoc-Ala-Wang resin (or other suitable resin for C-terminal carboxylic acid)
-
Fmoc-protected amino acids: Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Ile-OH, Fmoc-Gln(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: Trifluoroacetic acid (TFA, 95%), Triisopropylsilane (TIS, 2.5%), Water (2.5%)
-
Cold diethyl ether
Step-by-Step Protocol:
-
Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-Lys(Boc)-OH) (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative test (yellow beads) indicates a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence: Pro, Ile, Pro, Gln, Arg, Arg, Gly, Arg. Note that for Arginine, Fmoc-Arg(Pbf)-OH is used, for Glutamine, Fmoc-Gln(Trt)-OH is used, and for Lysine, Fmoc-Lys(Boc)-OH is used to protect the side chains.
-
Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Arg(Pbf)-OH), perform a final deprotection step (step 2) to remove the N-terminal Fmoc group.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF (3 times), DCM (3 times), and Methanol (3 times). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice to remove scavengers and organic impurities.
-
-
Drying: Dry the crude peptide pellet under vacuum.
II. Peptide Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified to homogeneity using RP-HPLC.
Instrumentation and Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% acetonitrile (B52724) in 0.1% TFA
-
Lyophilizer
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Chromatography:
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the dissolved peptide onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a suitable flow rate.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
III. Peptide Characterization by Mass Spectrometry
The identity of the purified peptide is confirmed by mass spectrometry.
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF-MS)
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
-
Mass Analysis: Acquire the mass spectrum of the peptide.
-
Data Analysis: Compare the experimentally observed molecular weight with the calculated theoretical molecular weight (1178.42 Da). The presence of a dominant peak corresponding to this mass confirms the identity of the synthesized peptide.
Diagrams
Caption: Experimental workflow for the synthesis of HCV core protein 59-68 peptide.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
References
Application Note: In Vitro T-Cell Stimulation with HCV Core Protein Peptide (59-68)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hepatitis C Virus (HCV) infection is a major cause of chronic liver disease, with a significant portion of infected individuals developing persistent infection. The host's cellular immune response, particularly T-cell activity, is crucial for viral clearance.[1][2] The HCV core protein is a key structural component of the virus and a potent target for T-cell-mediated immunity.[3][4] Specific epitopes within the core protein are recognized by T-cells. This document provides detailed protocols for utilizing the HCV core protein peptide (amino acids 59-68) to stimulate and analyze T-cell responses in vitro using Intracellular Cytokine Staining (ICS) and Enzyme-Linked Immunospot (ELISpot) assays. These assays are fundamental for monitoring immune responses in HCV research and vaccine development.[5]
Principle of T-Cell Stimulation
In vitro T-cell stimulation assays rely on the principle that T-cells, when they encounter their specific antigen, become activated and produce effector molecules, primarily cytokines like Interferon-gamma (IFN-γ). By introducing a synthetic peptide corresponding to a known T-cell epitope, such as HCV core 59-68, to a population of Peripheral Blood Mononuclear Cells (PBMCs), researchers can trigger an antigen-specific response in a controlled environment. The subsequent production of cytokines can be quantified on a single-cell level, providing insights into the frequency and functionality of HCV-specific T-cells within the sample.
T-Cell Activation Signaling Pathway
The stimulation of a T-cell by the HCV core 59-68 peptide is initiated when an Antigen Presenting Cell (APC), such as a dendritic cell or macrophage, presents the peptide on its Major Histocompatibility Complex (MHC) class I or class II molecule. This peptide-MHC complex is recognized by the T-Cell Receptor (TCR) on a specific CD8+ or CD4+ T-cell, respectively. This binding, along with co-stimulatory signals (e.g., CD28/B7), triggers a downstream signaling cascade involving kinases, phosphatases, and transcription factors, ultimately leading to T-cell activation, proliferation, and cytokine gene expression. The HCV core protein has been shown to modulate these immune responses through various mechanisms, including interactions with host cell surface receptors and interference with MHC class I molecule maturation.[6][7][8][9]
Caption: T-Cell activation via peptide-MHC recognition and co-stimulation.
Data Presentation: Expected Results
The frequency of HCV-specific T-cells can vary significantly among individuals, depending on the stage and outcome of the infection (acute, chronic, resolved). The following table summarizes representative quantitative data from T-cell stimulation assays using HCV peptides.
| Assay Type | Patient Cohort | Stimulant | Responding Cell Population | Typical Frequency / Response | Reference |
| ICS | Chronic HCV | Peptide Pool | CD4+ T-cells | 0.1% - 0.5% IFN-γ+ | [1] |
| ICS | Chronic HCV | Peptide Pool | CD8+ T-cells | 0.05% - 2.0% IFN-γ+ | [10] |
| ELISpot | Resolved HCV | Core Protein | PBMCs | 50 - 300 Spot Forming Units (SFU) / 10^6 cells | [3] |
| ELISpot | Chronic HCV | NS3 Protein | PBMCs | 10 - 150 SFU / 10^6 cells | [3] |
Note: Data represents typical ranges observed in response to various HCV antigens. Results with the specific 59-68 peptide should be determined empirically and may fall within these ranges.
Experimental Workflow Overview
The general workflow for both ICS and ELISpot assays involves isolating PBMCs, stimulating them with the HCV core 59-68 peptide, and then detecting the resulting cytokine production.
Caption: General workflow for T-cell stimulation assays.
Protocol 1: Intracellular Cytokine Staining (ICS)
This protocol allows for the identification of cytokine-producing cells and their phenotype (e.g., CD4+ or CD8+ T-cells) at a single-cell level using flow cytometry.[5][11]
Materials
-
Cryopreserved or fresh PBMCs
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
HCV Core 59-68 Peptide (e.g., 1 mg/mL stock in DMSO)
-
Positive Control: Staphylococcal enterotoxin B (SEB) or PMA/Ionomycin
-
Negative Control: Media or DMSO vehicle
-
Co-stimulatory antibodies: anti-CD28 and anti-CD49d (1 µg/mL each)
-
Protein transport inhibitor: Brefeldin A or Monensin
-
Viability Dye (e.g., Live/Dead stain)
-
Surface staining antibodies: anti-CD3, anti-CD4, anti-CD8
-
Fixation/Permeabilization Buffer Kit
-
Intracellular staining antibody: anti-IFN-γ (fluorochrome-conjugated)
-
Flow Cytometry Staining Buffer (PBS + 2% FBS)
-
96-well U-bottom plates
-
Flow Cytometer
Methodology
-
Cell Preparation: Thaw cryopreserved PBMCs and rest them for 2-4 hours at 37°C, 5% CO2. Adjust cell concentration to 1-2 x 10^6 cells/mL in RPMI-1640 + 10% FBS.
-
Stimulation:
-
Add 100 µL of cell suspension (1-2 x 10^5 cells) to each well of a 96-well plate.
-
Add co-stimulatory antibodies (anti-CD28 and anti-CD49d) to all wells except "unstimulated".
-
Add stimulants:
-
Test Wells: HCV Core 59-68 peptide (final concentration of 1-10 µg/mL).
-
Negative Control: Equal volume of media/vehicle.
-
Positive Control: SEB (final concentration of 1 µg/mL).
-
-
Incubate for 1-2 hours at 37°C.
-
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A) to all wells. Incubate for an additional 4-6 hours at 37°C.[11]
-
Surface Staining:
-
Wash cells twice with Flow Cytometry Staining Buffer.
-
Stain with viability dye according to the manufacturer's protocol.
-
Add a cocktail of surface antibodies (anti-CD3, anti-CD4, anti-CD8) and incubate for 20 minutes at 4°C in the dark.[5]
-
Wash cells twice with staining buffer.
-
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Add fluorochrome-conjugated anti-IFN-γ antibody directly to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash cells twice with permeabilization buffer.
-
-
Acquisition: Resuspend cells in Flow Cytometry Staining Buffer and acquire data on a flow cytometer. Be sure to collect a sufficient number of events (e.g., >100,000 total events) for accurate analysis of rare populations.
Protocol 2: IFN-γ ELISpot Assay
The ELISpot assay is highly sensitive for detecting cytokine-secreting cells, quantifying the number of antigen-specific T-cells based on the spots they form on a membrane.[13][14]
Materials
-
PVDF-membrane 96-well ELISpot plates
-
Human IFN-γ ELISpot Kit (containing capture Ab, detection Ab, and substrate)
-
Sterile PBS and distilled water
-
Blocking Buffer (e.g., RPMI + 10% FBS)
-
HCV Core 59-68 Peptide, Positive Control (e.g., PHA), Negative Control
-
PBMCs
-
Automated ELISpot reader or microscope
Methodology
-
Plate Coating (Day 1):
-
Cell Plating (Day 2):
-
Decant the capture antibody solution and wash the plate 3 times with sterile PBS.
-
Block the membrane by adding 200 µL of Blocking Buffer to each well. Incubate for at least 2 hours at 37°C.[14]
-
During blocking, prepare PBMCs at a concentration of 2-4 x 10^6 cells/mL in RPMI + 10% FBS.
-
Decant the blocking solution.
-
Add stimulants to the appropriate wells (HCV peptide, negative control, positive control).
-
Add 100 µL of cell suspension (2-4 x 10^5 cells) to each well.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2. Do not stack or disturb the plates.[13]
-
-
Detection and Development (Day 3):
-
Decant the cell medium and wash the plate 3-5 times with PBS-Tween (0.05% Tween-20).
-
Add biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.[13]
-
Wash the plate 3-5 times with PBS-Tween.
-
Add Streptavidin-Alkaline Phosphatase (or similar enzyme conjugate). Incubate for 45-60 minutes at room temperature.[14]
-
Wash the plate thoroughly with PBS-Tween, followed by a final wash with PBS only.
-
Add substrate solution (e.g., BCIP/NBT) and monitor for spot development (typically 5-15 minutes).
-
Stop the reaction by washing extensively with distilled water.
-
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per million input cells.
References
- 1. researchgate.net [researchgate.net]
- 2. CD4+ T cell responses in hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELISPOT analysis of hepatitis C virus protein-specific IFN-gamma-producing peripheral blood lymphocytes in infected humans with and without cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Intracellular Cytokine Staining Protocol [anilocus.com]
- 6. JCI - Interaction between complement receptor gC1qR and hepatitis C virus core protein inhibits T-lymphocyte proliferation [jci.org]
- 7. researchgate.net [researchgate.net]
- 8. Hepatitis C virus core protein impairs in vitro priming of specific T cell responses by dendritic cells and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. Hepatitis C virus core protein reduces CD8+ T‐cell proliferation, perforin production and degranulation but increases STAT5 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. med.virginia.edu [med.virginia.edu]
- 13. mstechno.co.jp [mstechno.co.jp]
- 14. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
Application Notes: ELISA Protocol for HCV Core Protein (59-68) Antigen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health issue, with chronic infection leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The HCV core protein is a highly conserved structural protein essential for the viral life cycle, making it a key target for both diagnostic assays and therapeutic intervention.[1][2][3] The specific peptide sequence 59-68 of the HCV core protein represents a potential immunogenic epitope. This document provides a detailed protocol for an Enzyme-Linked Immunosorbent Assay (ELISA) utilizing the HCV core protein (59-68) peptide as a coated antigen. This assay can be adapted for the detection of antibodies specific to this epitope in serum or plasma samples, aiding in immunological studies, vaccine development research, and the preliminary screening of potential therapeutic agents that may interfere with antibody-antigen interactions. The HCV core protein is known to modulate several host cellular signaling pathways, and understanding the immune response to specific epitopes is crucial for developing effective diagnostics and therapies.[1]
Relevance in Drug Development
The HCV core protein is a validated target for antiviral drug discovery.[1][4] It plays a crucial role in viral particle assembly and interacts with various host cell proteins, thereby influencing host defense mechanisms.[1][4] Assays targeting the core protein or its interactions can be valuable for screening new antiviral compounds.[1][4] Furthermore, the core protein has been shown to modulate critical signaling pathways, including NF-κB and JAK/STAT, which are implicated in inflammation and cell proliferation. Investigating the immune response to specific epitopes of the core protein can provide insights into the pathogenesis of HCV and inform the development of immunomodulatory therapies.
Experimental Protocols
This section details a general protocol for an indirect ELISA to detect antibodies against the HCV core protein (59-68) peptide.
Materials and Reagents:
-
HCV core protein (59-68) peptide
-
High-binding 96-well ELISA plates
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% Bovine Serum Albumin in PBS-T)
-
Sample Diluent (e.g., 1% non-fat dry milk in PBS-T)
-
Primary antibody (serum or plasma samples from immunized animals or patients)
-
Secondary antibody (e.g., HRP-conjugated anti-human IgG)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Indirect ELISA Protocol
-
Antigen Coating:
-
Dilute the HCV core protein (59-68) peptide to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted peptide solution to each well of a 96-well ELISA plate.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
-
Washing:
-
Aspirate the blocking solution and wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Sample Incubation:
-
Dilute the primary antibody samples (e.g., serum or plasma) in Sample Diluent. A starting dilution of 1:100 is recommended, followed by serial dilutions.
-
Add 100 µL of the diluted samples to the appropriate wells. Include positive and negative controls.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Aspirate the samples and wash the wells five times with 200 µL of Wash Buffer per well.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Sample Diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Aspirate the secondary antibody solution and wash the wells five times with 200 µL of Wash Buffer per well.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Data Presentation
The following tables represent hypothetical data for illustrative purposes. Actual results will vary depending on the specific experimental conditions and samples used.
Table 1: Optimization of Antigen Coating Concentration
| Antigen Concentration (µg/mL) | Positive Control (OD 450nm) | Negative Control (OD 450nm) | Signal-to-Noise Ratio |
| 1 | 0.850 | 0.100 | 8.5 |
| 2 | 1.250 | 0.110 | 11.4 |
| 4 | 1.550 | 0.105 | 14.8 |
| 8 | 1.600 | 0.120 | 13.3 |
| 10 | 1.610 | 0.130 | 12.4 |
Note: The optimal coating concentration should be determined empirically. Based on this hypothetical data, 4 µg/mL provides the best signal-to-noise ratio.
Table 2: Titration of a Positive Serum Sample
| Serum Dilution | OD 450nm |
| 1:100 | 1.850 |
| 1:200 | 1.620 |
| 1:400 | 1.230 |
| 1:800 | 0.850 |
| 1:1600 | 0.450 |
| 1:3200 | 0.230 |
| Negative Control | 0.100 |
Note: The titer of the antibody can be determined as the reciprocal of the highest dilution that gives a signal significantly above the negative control.
Visualizations
Experimental Workflow
Caption: Indirect ELISA workflow for the detection of antibodies against HCV core protein (59-68).
HCV Core Protein and Host Signaling Pathways
Caption: Modulation of host signaling pathways by the HCV core protein.
References
Application Notes and Protocols: Utilizing HCV Core Protein 59-68 for Immune Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, with a significant portion of infected individuals developing chronic liver disease. The host's T-cell immune response is critical in controlling and clearing the virus. The HCV core protein is a highly conserved structural protein and a major target for both CD4+ and CD8+ T-cell responses. Within the core protein, the amino acid sequence 59-68 represents a key immunogenic peptide. Monitoring the T-cell response to this specific peptide can provide valuable insights into the host-virus interaction, the efficacy of therapeutic interventions, and the development of prophylactic vaccines.
These application notes provide detailed protocols for key immunological assays to monitor T-cell responses to the HCV core protein 59-68 peptide, along with representative data and visualizations of the underlying biological pathways and experimental procedures.
Data Presentation: T-Cell Responses to HCV Core Protein
The following tables summarize quantitative data from studies investigating T-cell responses to HCV core protein. While specific data for the 59-68 peptide is often part of broader core protein analyses, these tables provide a representative overview of the expected quantitative differences between patient cohorts.
Table 1: IFN-γ ELISpot Responses to HCV Core Peptides
| Patient Cohort | Stimulus | Mean Spot Forming Cells (SFC) / 10^6 PBMCs | Reference |
| Sustained Virologic Responders (SVR) | Core Peptide Pool | 53.8% of patients showed a positive response | [1] |
| Non-Responders (NR) | Core Peptide Pool | 0% of patients showed a positive response | [1] |
| Chronic HCV (pre-cART) | Core Peptide Pool | ~25 SFC / 10^6 PBMCs | |
| Chronic HCV (on cART) | Core Peptide Pool | ~75 SFC / 10^6 PBMCs | |
| Resolved HCV Infection | Core Peptide Pool | Positive responses detected | [2] |
| Chronic HCV Infection | Core Peptide Pool | Weak or absent responses | [2] |
Table 2: T-Cell Proliferation in Response to HCV Core Protein
| Assay | Cell Type | Stimulus | Proliferation Rate (Control) | Proliferation Rate (with HCV Core) | Reference |
| CFSE Dilution | CD8+ T-cells | anti-CD3/CD28 | 72.2% (± 10.2) | 41.4% (± 12.1) | [3] |
Table 3: Intracellular Cytokine Staining for IFN-γ in CD8+ T-Cells
| Patient Cohort | Stimulus | % of IFN-γ+ CD8+ T-cells (Unstimulated) | % of IFN-γ+ CD8+ T-cells (Stimulated) | Reference |
| Healthy Donors | anti-CD3/CD28 | 19.5% (± 6.2) | 30.7% (± 6.7) | [3] |
| Healthy Donors + HCV Core | anti-CD3/CD28 | 19.5% (± 6.2) | 38.9% (± 14.6) | [3] |
| Chronic Hepatitis C | PMA + Ionomycin | - | Significantly higher than healthy controls | [4] |
| Healthy Controls | PMA + Ionomycin | - | - | [4] |
Experimental Protocols
Protocol 1: Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This protocol is for quantifying the frequency of HCV core 59-68-specific IFN-γ-secreting T-cells.
Materials:
-
HCV core 59-68 peptide (e.g., sequence YLLPRRGPRL for HLA-A2 restricted responses)
-
96-well ELISpot plates pre-coated with anti-IFN-γ antibody
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
Phytohemagglutinin (PHA) as a positive control
-
Irrelevant peptide as a negative control
Procedure:
-
Isolate PBMCs from fresh heparinized blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Pre-wet the ELISpot plate with 15 µL of sterile water per well for 1 minute, then wash five times with 200 µL of sterile PBS.
-
Block the plate with 200 µL of complete RPMI-1640 medium for at least 30 minutes at 37°C.
-
Add 2 x 10^5 PBMCs in 100 µL of complete medium to each well.
-
Add 100 µL of the HCV core 59-68 peptide to the appropriate wells at a final concentration of 1-10 µg/mL.
-
For the positive control, add PHA at a final concentration of 5 µg/mL. For the negative control, add an irrelevant peptide or medium alone.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate five times with PBS containing 0.05% Tween-20 (PBST).
-
Add 100 µL of biotinylated anti-IFN-γ detection antibody diluted in PBST to each well and incubate for 2 hours at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of Streptavidin-ALP or -HRP diluted in PBST to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of BCIP/NBT or AEC substrate solution and incubate at room temperature until distinct spots emerge.
-
Stop the reaction by washing thoroughly with distilled water.
-
Allow the plate to dry completely and count the spots using an automated ELISpot reader.
ELISpot Assay Workflow for IFN-γ Detection.
Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol is for the detection of intracellular IFN-γ in T-cells following stimulation with the HCV core 59-68 peptide.
Materials:
-
HCV core 59-68 peptide
-
PBMCs
-
Complete RPMI-1640 medium
-
Brefeldin A and Monensin
-
Anti-CD3, Anti-CD4, Anti-CD8 antibodies conjugated to different fluorochromes
-
Fixable Viability Dye
-
Fixation/Permeabilization Buffer
-
Anti-IFN-γ antibody conjugated to a fluorochrome
-
Flow cytometer
Procedure:
-
Isolate and prepare PBMCs as described in the ELISpot protocol.
-
Resuspend PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add 1 mL of the cell suspension to each flow cytometry tube.
-
Add the HCV core 59-68 peptide to the test samples at a final concentration of 1-10 µg/mL.
-
Include positive (e.g., PHA or anti-CD3/CD28 beads) and negative (irrelevant peptide or medium alone) controls.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A (10 µg/mL) and Monensin (2 µM) to all tubes to inhibit cytokine secretion.
-
Incubate for an additional 4-6 hours at 37°C.
-
Wash the cells with PBS.
-
Stain for surface markers by adding anti-CD3, anti-CD4, and anti-CD8 antibodies and a fixable viability dye. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with PBS.
-
Resuspend the cells in 100 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
Add the anti-IFN-γ antibody and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on viable, single lymphocytes, then on CD3+ T-cells, and subsequently on CD4+ and CD8+ subsets to determine the percentage of IFN-γ-producing cells.
Intracellular Cytokine Staining Workflow.
Protocol 3: T-Cell Proliferation Assay using CFSE
This protocol measures the proliferation of T-cells in response to the HCV core 59-68 peptide by tracking the dilution of the fluorescent dye CFSE.
Materials:
-
HCV core 59-68 peptide
-
PBMCs
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium
-
Anti-CD3, Anti-CD4, Anti-CD8 antibodies
-
Flow cytometer
Procedure:
-
Isolate and prepare PBMCs.
-
Resuspend the cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with complete medium.
-
Resuspend the cells at 1 x 10^6 cells/mL in complete medium.
-
Plate 100 µL of cells per well in a 96-well round-bottom plate.
-
Add 100 µL of the HCV core 59-68 peptide (final concentration 1-10 µg/mL), positive control (PHA or anti-CD3/CD28), or negative control (irrelevant peptide or medium).
-
Incubate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain for surface markers (CD3, CD4, CD8) as described in the ICS protocol.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on the live lymphocyte population and then on CD4+ and CD8+ T-cell subsets. Proliferation is measured by the appearance of daughter cell populations with successively halved CFSE fluorescence intensity.
Signaling Pathways and Mechanisms
T-Cell Recognition of HCV Core 59-68 Peptide
The cellular immune response to the HCV core 59-68 peptide is initiated by the presentation of this peptide by Major Histocompatibility Complex (MHC) class I molecules on the surface of infected hepatocytes or antigen-presenting cells (APCs).
T-Cell Receptor Signaling upon Recognition of HCV Peptide.
This recognition event triggers a signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into effector cells. Key steps include the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Lck, recruitment and activation of ZAP-70, and subsequent activation of downstream pathways involving PLCγ, calcium influx, and the activation of transcription factors such as NFAT, NF-κB, and AP-1. These transcription factors drive the expression of genes responsible for cytokine production (e.g., IFN-γ), proliferation, and cytotoxic activity.
HCV Core Protein-Mediated Immune Evasion
The HCV core protein has been shown to employ several mechanisms to dampen the host immune response, contributing to viral persistence.
Mechanisms of Immune Evasion by HCV Core Protein.
The HCV core protein can interfere with the MHC class I antigen presentation pathway, reducing the display of viral peptides on the surface of infected cells and thereby evading recognition by CD8+ T-cells.[5] Additionally, the core protein has been shown to directly inhibit T-cell proliferation and block STAT1 signaling, which is crucial for interferon-mediated antiviral responses. It can also suppress the production of IL-2, a key cytokine for T-cell growth and differentiation, and promote the induction of regulatory T-cells (Tregs), which can suppress the activity of effector T-cells.
Conclusion
The HCV core 59-68 peptide is a valuable tool for monitoring T-cell mediated immunity in the context of HCV infection. The protocols and data presented here provide a framework for researchers to design and execute robust immune monitoring studies. A thorough understanding of the cellular immune response to this key epitope will be instrumental in the development of effective therapies and vaccines against HCV.
References
- 1. Interferon-gamma is produced by CD8 T cells in response to HLA-A24-restricted hepatitis C virus epitopes after sustained virus loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early IL-10 predominant responses are associated with progression to chronic hepatitis C virus infection in injecting drug users - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C virus core protein reduces CD8+ T‐cell proliferation, perforin production and degranulation but increases STAT5 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased frequency of IFN-gamma-producing peripheral CD8+ T cells with memory-phenotype in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccb.osaka-u.ac.jp [ccb.osaka-u.ac.jp]
Application Notes and Protocols for HCV Core Protein (59-68) Peptide in Diagnostic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis C Virus (HCV) core protein is a highly conserved structural protein essential for the viral life cycle, making it a key target for diagnostic assays. Specific epitopes within the core protein are recognized by the host immune system, leading to the production of antibodies, while the antigen itself can be detected in the blood during active infection. The peptide sequence corresponding to amino acids 59-68 of the HCV core protein represents a significant immunodominant region. These application notes provide detailed protocols and performance data for the utilization of the HCV core protein (59-68) peptide in the development of diagnostic enzyme-linked immunosorbent assays (ELISAs).
The HCV core antigen can be detected earlier in the course of infection than antibodies, narrowing the diagnostic window. Assays targeting the core protein are therefore valuable for early diagnosis and for monitoring antiviral therapy. Synthetic peptides, such as the 59-68 sequence, offer a stable, reproducible, and cost-effective alternative to using full-length recombinant proteins in diagnostic tests.
Data Presentation
Table 1: Performance of Commercial HCV Core Antigen Assays
| Assay | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Reference |
| Abbott ARCHITECT HCV Ag | 93.4% (95% CI: 90.1%–96.4%) | 98.8% (95% CI: 97.4%–99.5%) | - | - | |
| Ortho HCV Ag ELISA | 93.2% (95% CI: 81.6%–97.7%) | 99.2% (95% CI: 87.9%–100%) | - | - | [1] |
| General HCVcAg Assay | 96.2% | 100% | 100% | 97.3% | |
| General HCVcAg Assay | 96.3% | 100% | 100% | 89.7% | [2] |
| General HCVcAg Assay | 86.5% | 100% | 100% | 59.4% | [3] |
Table 2: Correlation of HCV Core Antigen Assays with HCV RNA Levels
| Assay | Correlation Coefficient (r) with HCV RNA | Limit of Detection (LOD) | Reference |
| General HCVcAg Assay | 0.840 | 3 fmol/L (0.06 pg/mL) | [4] |
| General HCVcAg Assay | 0.907 | - | [2] |
| General HCVcAg Assay | 0.802 | Corresponds to ~9,900 IU/mL of HCV-RNA per pg/mL of HCV core antigen | [5] |
| Abbott ARCHITECT HCV Ag | 0.7363–0.8912 | - | [6] |
Experimental Protocols
Two primary ELISA formats can be developed using the HCV core protein 59-68 peptide: an indirect ELISA to detect anti-HCV core antibodies and a sandwich ELISA to detect the HCV core antigen directly.
Protocol 1: Indirect ELISA for Detection of Anti-HCV Core Antibodies
This protocol outlines a general procedure for detecting antibodies against the HCV core 59-68 peptide in patient serum or plasma.
Materials:
-
HCV core protein (59-68) peptide
-
96-well microtiter plates (e.g., high-binding polystyrene)
-
Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in Wash Buffer)
-
Patient serum or plasma samples
-
Positive and negative control sera
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG)
-
Substrate solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the HCV core 59-68 peptide to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted peptide solution to each well of the microtiter plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Aspirate the blocking solution.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Sample Incubation:
-
Dilute patient sera, positive controls, and negative controls in Blocking Buffer (e.g., 1:100 dilution).
-
Add 100 µL of the diluted samples and controls to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Aspirate the samples.
-
Wash the wells five times with 200 µL of Wash Buffer per well.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Aspirate the secondary antibody solution.
-
Wash the wells five times with 200 µL of Wash Buffer per well.
-
-
Substrate Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Reading:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Protocol 2: Sandwich ELISA for Detection of HCV Core Antigen
This protocol describes a general method for detecting the HCV core antigen in patient samples. This assay would require a pair of monoclonal antibodies where at least one recognizes an epitope within the 59-68 region.
Materials:
-
Capture antibody (monoclonal antibody recognizing an epitope on the HCV core protein, ideally within the 59-68 region)
-
Detection antibody (another monoclonal antibody recognizing a different epitope on the core protein, conjugated to an enzyme like HRP)
-
HCV core protein (59-68) peptide (for use as a standard)
-
96-well microtiter plates
-
Coating Buffer
-
Wash Buffer
-
Blocking Buffer
-
Patient serum or plasma samples
-
Positive and negative control samples
-
Substrate solution
-
Stop Solution
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL to each well and incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Wash the plate three times with Wash Buffer.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve by serially diluting the HCV core 59-68 peptide in Blocking Buffer.
-
Add 100 µL of patient samples, controls, and standards to the appropriate wells.
-
Incubate for 2 hours at 37°C.
-
-
Washing:
-
Wash the plate five times with Wash Buffer.
-
-
Detection Antibody Incubation:
-
Dilute the enzyme-conjugated detection antibody in Blocking Buffer.
-
Add 100 µL to each well and incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate five times with Wash Buffer.
-
-
Substrate Development, Stopping, and Reading:
-
Proceed as described in steps 9-11 of the Indirect ELISA protocol.
-
Mandatory Visualizations
Caption: Workflow for Indirect ELISA to detect anti-HCV core antibodies.
Caption: Principle of Sandwich ELISA for HCV core antigen detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of a Newly Developed Automated and Quantitative Hepatitis C Virus (HCV) Core Antigen Test with the HCV RNA Assay for Clinical Usefulness in Confirming Anti-HCV Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. viralhepatitisjournal.org [viralhepatitisjournal.org]
- 5. Performance of hepatitis C virus core antigen immunoassay in monitoring viral load after liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Performance Evaluation of In Vitro Screening and Diagnostic Kits for Hepatitis C Virus Infection [frontiersin.org]
Application Notes and Protocols for Studying HCV Core 59-68 Protein-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Hepatitis C Virus (HCV) core protein is a multifunctional structural protein essential for the viral life cycle. Beyond its role in forming the viral nucleocapsid, it interacts with numerous host cell proteins to modulate cellular processes, including signaling, transcription, and apoptosis. A specific region of the core protein, the peptide spanning amino acids 59-68 (sequence: PRGRRQPIPK), is part of a crucial nuclear localization signal (NLS) located at residues 58-71.[1][2] This NLS is recognized by cellular import machinery, suggesting that the 59-68 region is a key mediator of interactions with host factors that facilitate the protein's transport into the nucleus.[2] Understanding the protein-protein interactions mediated by this specific peptide is vital for elucidating HCV pathogenesis and developing novel therapeutic strategies.
These application notes provide detailed protocols for several robust biochemical and cell-based assays adapted for the specific study of protein-protein interactions involving the HCV core 59-68 peptide.
Yeast Two-Hybrid (Y2H) System
Application Note
The Yeast Two-Hybrid (Y2H) system is a powerful genetic method for identifying novel protein-protein interactions in vivo. The principle involves the reconstitution of a functional transcription factor (commonly GAL4) in yeast. A "bait" protein is fused to the GAL4 DNA-binding domain (BD), and a library of potential "prey" proteins is fused to the GAL4 activation domain (AD). If the bait and prey proteins interact, the BD and AD are brought into proximity, activating reporter genes and allowing yeast to grow on selective media.
For studying the HCV core 59-68 peptide, its corresponding DNA sequence can be cloned into a bait vector. This bait can then be used to screen a human cDNA library (e.g., from liver or T-cells) to identify host proteins that physically associate with this specific viral motif.[3][4] This approach is ideal for initial discovery of previously unknown binding partners.
Experimental Workflow: Yeast Two-Hybrid Screening
References
- 1. Identification of a Functional, CRM-1-Dependent Nuclear Export Signal in Hepatitis C Virus Core Protein | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. JCI - Interaction between complement receptor gC1qR and hepatitis C virus core protein inhibits T-lymphocyte proliferation [jci.org]
- 4. journals.asm.org [journals.asm.org]
Application Notes and Protocols for HCV Core Protein 59-68 in Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis C virus (HCV) core protein is a highly conserved structural protein essential for the viral life cycle, making it a compelling target for vaccine development. Its conserved nature suggests the potential for a vaccine that could be effective against multiple HCV genotypes.[1] Specifically, peptide fragments of the core protein are being investigated for their ability to elicit targeted immune responses. This document provides detailed application notes and protocols relevant to the use of the HCV core protein peptide 59-68 in vaccine research. While preclinical studies have explored various epitopes of the HCV core protein, specific immunogenicity data for the 59-68 peptide is limited in publicly available literature.[2][3] The protocols and data presented herein are based on established methodologies for HCV peptide vaccine research and can be adapted for the specific investigation of the 59-68 epitope.
Rationale for Targeting HCV Core Protein 59-68
The HCV core protein is known to be a potent immunogen, capable of inducing both humoral and cellular immune responses.[4][5] Research has shown that the core protein can interact with the host's innate immune system, for instance, by activating Toll-like receptor 2 (TLR2) signaling pathways.[6][7] This interaction can lead to the activation of downstream signaling cascades involving MyD88 and IRAK, ultimately resulting in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[6][7] Harnessing this intrinsic immunogenicity is a key strategy in developing an effective HCV vaccine. The 59-68 peptide region is being explored for its potential to contain immunodominant epitopes capable of stimulating robust T-cell responses, which are crucial for clearing HCV infection.
Data Presentation: Immunogenicity of HCV Core Peptide Vaccines
Table 1: T-Cell Response to HCV Core Peptide Vaccination in BALB/c Mice
| Immunization Group | Peptide Concentration (µ g/mouse ) | Adjuvant | Mean IFN-γ SFU/10⁶ Splenocytes (± SD) | Mean IL-2 SFU/10⁶ Splenocytes (± SD) |
| HCV Core 59-68 Peptide | 20 | Montanide ISA 720 | Data to be generated | Data to be generated |
| Adjuvant Control | 0 | Montanide ISA 720 | Data to be generated | Data to be generated |
| Naive Control | 0 | None | Data to be generated | Data to be generated |
SFU: Spot Forming Units; SD: Standard Deviation. Data would be analyzed by ELISpot assay.
Table 2: Antibody Response to HCV Core Peptide Vaccination in BALB/c Mice
| Immunization Group | Peptide Concentration (µ g/mouse ) | Adjuvant | Mean Total IgG Titer (± SD) | Mean IgG1 Titer (± SD) | Mean IgG2a Titer (± SD) |
| HCV Core 59-68 Peptide | 20 | Montanide ISA 720 | Data to be generated | Data to be generated | Data to be generated |
| Adjuvant Control | 0 | Montanide ISA 720 | Data to be generated | Data to be generated | Data to be generated |
| Naive Control | 0 | None | Data to be generated | Data to be generated | Data to be generated |
Titers are typically determined by ELISA as the reciprocal of the highest dilution giving an absorbance value twice that of the background.
Experimental Protocols
Protocol 1: Peptide Vaccine Formulation
Objective: To prepare a water-in-oil emulsion of the HCV core 59-68 peptide for immunization.
Materials:
-
HCV core 59-68 peptide (synthesized to >95% purity)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Montanide ISA 720 adjuvant
-
Two sterile Luer-lock syringes
-
A sterile Luer-lock connector
Procedure:
-
Dissolve the HCV core 59-68 peptide in sterile PBS to a final concentration of 400 µg/mL.
-
Draw 0.5 mL of the peptide solution into one syringe.
-
Draw 0.5 mL of Montanide ISA 720 into the second syringe.
-
Connect the two syringes using the Luer-lock connector.
-
Emulsify the mixture by repeatedly passing the contents from one syringe to the other for at least 10 minutes, or until a stable, milky-white emulsion is formed.
-
To test the stability of the emulsion, drop a small amount into a beaker of water. A stable emulsion will not disperse.
-
The final concentration of the peptide in the emulsion will be 200 µg/mL. Each 100 µL dose will contain 20 µg of the peptide.
Protocol 2: Immunization of Mice
Objective: To immunize mice with the HCV core 59-68 peptide vaccine to elicit an immune response.
Materials:
-
6-8 week old female BALB/c mice
-
Prepared HCV core 59-68 peptide emulsion
-
Insulin syringes with 27-gauge needles
-
Animal handling and restraint equipment
Procedure:
-
Divide mice into three groups: HCV Core 59-68 Peptide, Adjuvant Control, and Naive Control.
-
For the primary immunization (Day 0), inject each mouse in the "HCV Core 59-68 Peptide" group subcutaneously at the base of the tail with 100 µL of the peptide emulsion (containing 20 µg of peptide).
-
Inject mice in the "Adjuvant Control" group with 100 µL of an emulsion prepared with PBS and Montanide ISA 720 (without the peptide).
-
The "Naive Control" group receives no injection.
-
Administer booster immunizations on Day 14 and Day 28 using the same procedure as the primary immunization.
-
Monitor mice regularly for any adverse reactions at the injection site.
Protocol 3: IFN-γ ELISpot Assay
Objective: To quantify the number of HCV core 59-68 peptide-specific IFN-γ secreting T-cells in splenocytes from immunized mice.
Materials:
-
Mouse IFN-γ ELISpot kit
-
Spleens from immunized and control mice
-
Complete RPMI-1640 medium
-
HCV core 59-68 peptide
-
Concanavalin A (positive control)
-
ELISpot plate reader
Procedure:
-
Two weeks after the final booster immunization, euthanize the mice and aseptically harvest the spleens.
-
Prepare single-cell suspensions of splenocytes and count the cells.
-
Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with complete RPMI-1640 medium for 2 hours at 37°C.
-
Add 2x10⁵ splenocytes to each well.
-
Stimulate the cells by adding the HCV core 59-68 peptide to the respective wells at a final concentration of 10 µg/mL.
-
Use Concanavalin A (5 µg/mL) as a positive control and medium alone as a negative control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Wash the plate and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution. Monitor for the development of spots.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely and count the spots using an ELISpot reader.
-
Express the results as spot-forming units (SFU) per 10⁶ splenocytes.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer
Objective: To determine the titer of HCV core 59-68 peptide-specific antibodies in the sera of immunized mice.
Materials:
-
96-well ELISA plates
-
HCV core 59-68 peptide
-
Sera from immunized and control mice
-
HRP-conjugated anti-mouse IgG, IgG1, and IgG2a antibodies
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
ELISA plate reader
Procedure:
-
Coat the wells of a 96-well ELISA plate with the HCV core 59-68 peptide (1-5 µg/mL in coating buffer) overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., 5% non-fat milk in PBS) for 2 hours at room temperature.
-
Wash the plate.
-
Serially dilute the mouse sera in dilution buffer (e.g., 1% non-fat milk in PBS) and add to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add HRP-conjugated anti-mouse IgG, IgG1, or IgG2a to the respective wells and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add TMB substrate solution and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using an ELISA plate reader.
-
The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value at least two times higher than that of the negative control.
Visualizations
Caption: Experimental workflow for evaluating the immunogenicity of an HCV core 59-68 peptide vaccine.
Caption: TLR2 signaling pathway activated by HCV core protein.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I clinical study of a peptide vaccination for hepatitis C virus‐infected patients with different human leukocyte antigen‐class I‐A alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Development and Production of Virus-Like Particles As Vaccine Candidates for Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Frontiers | Preclinical Development and Production of Virus-Like Particles As Vaccine Candidates for Hepatitis C [frontiersin.org]
- 6. cn.aminer.org [cn.aminer.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of Synthetic HCV Core Protein 59-68 Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of the synthetic Hepatitis C Virus (HCV) core protein 59-68 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of the HCV core protein 59-68 peptide?
The amino acid sequence for the HCV core protein 59-68 peptide is Arg-Gly-Arg-Arg-Gln-Pro-Ile-Pro-Lys-Ala (RGRRQPIPKA).[1][2]
Q2: What are the main challenges in solubilizing the HCV core protein 59-68 peptide?
The primary challenges stem from its amino acid composition. The presence of multiple basic residues (Arginine and Lysine) gives it a strong positive charge, while it also contains hydrophobic residues (Proline, Isoleucine, Alanine). This combination can lead to aggregation if not handled correctly.
Q3: What is the recommended first-line solvent for this peptide?
Given its overall positive charge, the recommended starting solvent is sterile, distilled water.[3] If the peptide does not readily dissolve in water, a slightly acidic solution is the next logical step.
Q4: How does pH affect the solubility of this peptide?
As a basic peptide, its solubility is significantly enhanced in acidic conditions where the arginine and lysine (B10760008) side chains are fully protonated, leading to electrostatic repulsion between peptide molecules and preventing aggregation.[4]
Q5: Are there any solvents I should avoid?
While organic solvents like DMSO are often used for hydrophobic peptides, they may not be the optimal first choice for this highly charged peptide.[4] If organic solvents are necessary, it is crucial to first dissolve the peptide in the organic solvent completely before slowly adding the aqueous buffer.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the solubilization of the HCV core protein 59-68 peptide.
| Problem | Possible Cause | Recommended Solution |
| Peptide is insoluble in water. | The peptide may require a lower pH to fully protonate the basic residues. | Add a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) dropwise while vortexing until the peptide dissolves.[6][7] |
| Solution is cloudy or contains visible particles. | The peptide is not fully dissolved and may be aggregated. | Sonicate the solution in a water bath for short bursts to aid dissolution.[5] Centrifuge the solution to pellet any remaining insoluble material before use. |
| Peptide precipitates when added to a neutral buffer (e.g., PBS). | The change in pH towards neutral causes the peptide to lose its net positive charge, leading to aggregation. | Prepare a concentrated stock solution of the peptide in an acidic solvent first. Then, add this stock solution dropwise to the stirring neutral buffer. This gradual addition can prevent localized high concentrations and subsequent precipitation.[5] |
| Low recovery after filtration. | The peptide may be adhering to the filter membrane or aggregating during the filtration process. | Pre-wet the filter with the solvent used to dissolve the peptide. Consider using a filter with a low protein-binding membrane. |
Quantitative Data Summary
Due to the lack of specific published quantitative solubility data for the HCV core protein 59-68 peptide, this table provides general guidance on solvent selection based on the peptide's properties. It is highly recommended to perform a solubility test with a small amount of the peptide before dissolving the entire sample.
| Solvent | Expected Solubility | Concentration Range (Estimated) | Notes |
| Sterile, Deionized Water | Moderate | ~1 mg/mL | May require agitation or sonication. |
| 10% Acetic Acid | High | > 5 mg/mL | Recommended for creating stock solutions. |
| 0.1% Trifluoroacetic Acid (TFA) | High | > 5 mg/mL | Effective, but TFA may interfere with some cellular assays. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Low to Moderate | < 1 mg/mL | Prone to precipitation. Add acidic stock solution to PBS slowly. |
| Dimethyl Sulfoxide (DMSO) | Moderate to High | 1-5 mg/mL | Can be used, but aqueous acidic solutions are generally preferred for this peptide. |
Experimental Protocols
Protocol 1: Solubilization of HCV Core Protein 59-68 Peptide
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to avoid condensation.
-
Initial Dissolution: Add the calculated volume of sterile, deionized water to achieve the desired concentration (e.g., 1 mg/mL). Vortex briefly.
-
Acidification (if necessary): If the peptide is not fully dissolved, add 10% acetic acid dropwise while vortexing. Continue adding until the solution becomes clear.
-
Sonication (optional): If aggregates are still present, sonicate the vial in a water bath for 5-10 minutes.
-
Sterilization: If required for your experiment, filter the peptide solution through a 0.22 µm sterile filter.
-
Storage: Aliquot the peptide solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Dilution into Neutral Buffer
-
Prepare a Concentrated Stock: Dissolve the peptide in an acidic solvent (e.g., 10% acetic acid) at a concentration significantly higher than the final desired concentration.
-
Prepare the Neutral Buffer: Have your target volume of neutral buffer (e.g., PBS, pH 7.4) in a sterile container, preferably while stirring gently.
-
Slow Dilution: Add the concentrated acidic peptide stock solution dropwise to the stirring neutral buffer.
-
Final Concentration: Continue adding the stock solution until the desired final peptide concentration is reached.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, it may indicate that the solubility limit in the neutral buffer has been exceeded.
Signaling Pathways and Experimental Workflows
The HCV core protein is known to modulate several key cellular signaling pathways, which can be a critical consideration for researchers using the 59-68 peptide in their experiments.
HCV Core Protein and JAK-STAT Signaling
The HCV core protein can interact with components of the JAK-STAT signaling pathway, which is crucial for the cellular response to interferons. The core protein has been shown to bind to Janus kinases (JAK1 and JAK2) and STAT1.[8][9] This interaction can lead to a differential regulation of the pathway, suppressing IL-6-induced STAT3 activation while enhancing IFN-γ-induced STAT1 activation.[8]
References
- 1. qyaobio.com [qyaobio.com]
- 2. HCV Core Protein (59-68) | C50H91N21O12 | CID 131698033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enhancement of Canonical Wnt/β-Catenin Signaling Activity by HCV Core Protein Promotes Cell Growth of Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. Hepatitis C virus core protein modulates the interferon-induced transacting factors of Jak/Stat signaling pathway but does not affect the activation of downstream IRF-1 or 561 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of Hepatitis C Virus Core Protein with Janus Kinase Is Required for Efficient Production of Infectious Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Hepatitis C virus core protein differently regulates the JAK-STAT signaling pathway under interleukin-6 and interferon-gamma stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Troubleshooting low signal in HCV core 59-68 ELISA assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in their Hepatitis C Virus (HCV) core 59-68 peptide ELISA assays.
Troubleshooting Low Signal
Low or no signal is a common issue in ELISA assays. The following guide provides potential causes and solutions to help you troubleshoot your experiment.
Question: Why am I getting a very low or no signal in my HCV core 59-68 ELISA?
Answer: There are several potential reasons for a weak or absent signal. Systematically check the following factors, starting with the most common culprits.
Reagent and Protocol Issues
| Potential Cause | Recommended Solution | Citation |
| Incorrect Reagent Preparation or Addition | Verify that all reagents were prepared according to the protocol and added in the correct order. Ensure fresh substrate solution was prepared just before use. | [1][2] |
| Suboptimal Antibody Concentrations | The concentration of the primary or secondary antibody may be too low. Perform a checkerboard titration to determine the optimal antibody concentrations. | [1][3] |
| Expired or Improperly Stored Reagents | Check the expiration dates on all kit components. Ensure all reagents have been stored at the recommended temperatures. | [4][5][6] |
| Inactive Enzyme Conjugate | The enzyme conjugate (e.g., HRP) may have lost activity. Verify its functionality and ensure it was diluted correctly just before use. Avoid contamination with inhibitors like sodium azide. | [2][7] |
| Problem with the Standard | If you see a signal in your samples but not the standard, the standard may have degraded. Prepare a fresh standard according to the protocol. | [1] |
Incubation and Washing Steps
| Potential Cause | Recommended Solution | Citation |
| Insufficient Incubation Times or Incorrect Temperatures | Ensure all incubation steps are carried out for the recommended duration and at the specified temperature. Bringing reagents to room temperature before use is crucial. | [2][4][5][8] |
| Inadequate Washing | Insufficient washing can lead to high background, but overly aggressive washing can remove bound antigen or antibodies. Ensure the recommended number of wash cycles is followed, and that the plate is properly emptied between washes. | [1][2] |
| Plate Stacking During Incubation | Stacking plates during incubation can lead to uneven temperature distribution and inconsistent results. Incubate plates individually. | [4][6] |
Plate and Sample Issues
| Potential Cause | Recommended Solution | Citation |
| Poor Antigen Coating | Ensure the correct type of ELISA plate is being used (e.g., high-binding). The concentration of the HCV core 59-68 peptide used for coating may be too low, or the coating buffer may be inappropriate. | [9][10] |
| Sample Pre-treatment | For detection of HCV core antigen in clinical samples, pre-treatment may be necessary to release the antigen from immune complexes. This can involve incubation with detergents like Triton X-100 or at elevated temperatures (e.g., 56°C). | [11][12][13] |
| Low Analyte Concentration | The concentration of the target in your samples may be below the detection limit of the assay. Consider concentrating your sample if possible. | [14] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for coating the HCV core 59-68 peptide?
A1: The optimal coating concentration can vary. A good starting point is typically 1-10 µg/mL. However, this should be optimized for your specific peptide and assay conditions through a titration experiment.
Q2: Can I use a different blocking buffer than the one recommended?
A2: While possible, it is best to use the recommended blocking buffer. Different blocking agents (e.g., BSA, non-fat dry milk, casein) can affect the signal-to-noise ratio. If you suspect an issue with the blocker, you may test alternatives, but this will require re-optimization of the assay.[15]
Q3: How critical is the incubation temperature?
A3: Incubation temperature is critical for consistent results. Most ELISA incubations are performed at room temperature (around 20-25°C) or 37°C.[8][16] Deviations can affect antibody binding and enzyme kinetics, leading to lower signals. Ensure your incubator is properly calibrated and avoid placing plates in areas with temperature fluctuations.[5]
Q4: My substrate turned color before I added it to the plate. What should I do?
A4: Discard the substrate. The substrate solution should be colorless before use.[9] Premature color change indicates contamination or degradation. Prepare fresh substrate solution immediately before adding it to the plate.
Q5: How can I differentiate between a true low signal and a complete assay failure?
A5: Always include positive and negative controls. A positive control with a known concentration of the analyte should give a strong signal. If the positive control also fails, it indicates a systemic problem with the reagents or protocol. If the positive control works but your samples are low, the issue is likely with the samples themselves (e.g., low analyte concentration).[14]
Experimental Protocols
Standard Sandwich ELISA Protocol for HCV Core 59-68 Peptide
This is a generalized protocol and may need optimization for your specific reagents and samples.
-
Coating:
-
Dilute the HCV core 59-68 peptide to the optimal concentration (e.g., 2 µg/mL) in coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted peptide to each well of a high-binding 96-well ELISA plate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
-
Sample/Standard Incubation:
-
Primary Antibody Incubation:
-
Dilute the primary antibody against HCV core 59-68 to its optimal concentration in blocking buffer.
-
Add 100 µL to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 5 times with wash buffer.
-
-
Secondary Antibody (Enzyme-Conjugated) Incubation:
-
Dilute the enzyme-conjugated secondary antibody (e.g., HRP-conjugated) to its optimal concentration in blocking buffer.
-
Add 100 µL to each well.
-
Incubate for 1 hour at room temperature.[12]
-
Wash the plate 5 times with wash buffer.
-
-
Substrate Development:
-
Prepare the substrate solution (e.g., TMB) according to the manufacturer's instructions.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.[8]
-
-
Stopping the Reaction:
-
Add 100 µL of stop solution (e.g., 2 M H₂SO₄) to each well.
-
Gently tap the plate to ensure thorough mixing.
-
-
Reading the Plate:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes of adding the stop solution.[8]
-
Quantitative Data Summary
The following table summarizes typical ranges for key quantitative parameters in an HCV core ELISA.
| Parameter | Typical Range/Value | Citation |
| Coating Antigen Concentration | 1 - 10 µg/mL | [17] |
| Sample Incubation Time | 60 - 120 minutes | [11][12] |
| Sample Incubation Temperature | Room Temperature or 37°C | [12][16] |
| Primary Antibody Incubation Time | 60 - 120 minutes | [12] |
| Secondary Antibody Incubation Time | 30 - 60 minutes | [11][12] |
| Substrate Incubation Time | 15 - 30 minutes | [8] |
| Washing Steps | 3 - 5 times | [8][12] |
Visual Guides
General ELISA Workflow
Caption: A generalized workflow for a sandwich ELISA.
Troubleshooting Decision Tree for Low Signal
Caption: A decision tree for troubleshooting low ELISA signals.
References
- 1. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 3. bosterbio.com [bosterbio.com]
- 4. ELISA Kit Troubleshooting | Rockland [rockland.com]
- 5. sinobiological.com [sinobiological.com]
- 6. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. cusabio.com [cusabio.com]
- 8. Human Hepatitis C Virus (HCV) Core Antigen (HCV core Ag) Elisa Kit – AFG Scientific [afgsci.com]
- 9. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 10. mabtech.com [mabtech.com]
- 11. journals.asm.org [journals.asm.org]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. corning.com [corning.com]
- 16. sceti.co.jp [sceti.co.jp]
- 17. Improving Antigenicity of the Recombinant Hepatitis C Virus Core Protein via Random Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HCV Core 59-68 for T-Cell Proliferation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HCV core 59-68 peptide in T-cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of HCV core 59-68 peptide to use for stimulating T-cell proliferation?
A1: The optimal concentration of HCV core 59-68 peptide should be determined empirically through a dose-response experiment for each specific cell type and experimental condition. Based on studies with similar HCV core peptides and other viral peptide epitopes, a starting titration range of 0.1 µg/mL to 10 µg/mL is recommended. A typical starting concentration for initial experiments is 1 µg/mL.[1][2] It is crucial to perform a titration to find the concentration that yields the maximal stimulation index with the lowest background proliferation.
Q2: How should I dissolve and store the HCV core 59-68 peptide?
A2: Proper handling of the peptide is critical for experimental success. For initial solubilization, it is recommended to first try sterile, tissue culture-grade water. If the peptide has low solubility in aqueous solutions, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) can be used to create a stock solution, which is then further diluted in culture medium. The final concentration of the organic solvent in the cell culture should be kept to a minimum (typically below 0.5%) to avoid toxicity to the T-cells. Peptide stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What are appropriate positive and negative controls for a T-cell proliferation assay with HCV core 59-68?
A3:
-
Positive Controls:
-
Mitogens: Phytohemagglutinin (PHA) or Concanavalin A (ConA) at a concentration of 1-5 µg/mL can be used to induce non-specific T-cell proliferation, confirming the overall responsiveness of the cells.
-
Recall Antigens: Tetanus toxoid or a pool of CMV, EBV, and influenza virus (CEF) peptides can be used as a positive control for antigen-specific memory T-cell responses in donors who have been exposed to these antigens.[2]
-
-
Negative Controls:
-
Unstimulated Cells: T-cells cultured in medium alone to measure baseline proliferation.
-
Vehicle Control: T-cells cultured with the same concentration of the solvent (e.g., DMSO) used to dissolve the peptide to control for any non-specific effects of the solvent.
-
Irrelevant Peptide: A peptide of similar length and composition from a different pathogen to which the donor has not been exposed can be used to assess non-specific peptide-induced proliferation.
-
Q4: How long should I incubate the T-cells with the HCV core 59-68 peptide?
A4: The optimal incubation time can vary depending on the specific assay and the T-cell population being studied. For primary peripheral blood mononuclear cells (PBMCs), a typical incubation period ranges from 3 to 7 days to allow for sufficient cell division to be detected. Shorter incubation times (24-72 hours) may be suitable for assessing early activation markers like CD69 or cytokine production.
Q5: What are the common methods to measure T-cell proliferation?
A5:
-
[³H]-Thymidine Incorporation Assay: This classic method measures the incorporation of radiolabeled thymidine (B127349) into the DNA of dividing cells. It is a highly sensitive and high-throughput method.[2]
-
Carboxyfluorescein Succinimidyl Ester (CFSE) Staining: CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a stepwise reduction in fluorescence intensity. This allows for the tracking of cell division by flow cytometry.[1][3]
-
Enzyme-Linked Immunospot (ELISpot) Assay: This method quantifies the number of cytokine-secreting cells (e.g., IFN-γ) at a single-cell level, which is an indirect measure of T-cell activation and proliferation.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background proliferation in negative control wells | Contamination of cell culture with bacteria, yeast, or mycoplasma. | Perform routine checks for contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary. |
| T-cells are over-stimulated or activated prior to the experiment. | Ensure gentle handling of cells during isolation and processing. Allow cells to rest for a few hours before stimulation. | |
| High concentration of serum or other supplements in the culture medium. | Optimize the concentration of fetal bovine serum (FBS) or human serum. Consider using a serum-free medium. | |
| Low or no proliferation in response to the peptide | Suboptimal peptide concentration. | Perform a dose-response experiment to determine the optimal peptide concentration (e.g., 0.1, 1, 10 µg/mL). |
| Poor peptide solubility or stability. | Ensure the peptide is fully dissolved. Prepare fresh dilutions from a frozen stock for each experiment. Consider alternative solvents if solubility is an issue. | |
| Low frequency of HCV core 59-68-specific T-cells in the donor. | Use samples from HCV-seropositive individuals. Consider using methods to enrich for antigen-specific T-cells. | |
| T-cells are not viable or are functionally impaired. | Check cell viability using a method like trypan blue exclusion or a viability dye for flow cytometry. Use freshly isolated cells whenever possible. | |
| High variability between replicate wells | Uneven cell distribution in the microplate wells. | Ensure cells are well-mixed before plating. Pipette carefully and consistently into the center of each well. |
| Inconsistent peptide concentration across wells. | Prepare a master mix of the peptide at the final concentration and add it to all relevant wells. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile medium to maintain humidity. | |
| Inconsistent results between experiments | Lot-to-lot variability of the synthetic peptide. | Test each new lot of peptide for optimal concentration and activity. |
| Variation in donor T-cell responsiveness. | Use cryopreserved PBMCs from a single large blood draw for multiple experiments to reduce donor-to-donor variability. | |
| Inconsistent cell culture conditions. | Maintain consistent cell culture conditions, including CO2 levels, temperature, and humidity. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for T-Cell Proliferation Assay Components
| Component | Recommended Starting Concentration | Titration Range |
| HCV core 59-68 Peptide | 1 µg/mL | 0.1 - 10 µg/mL |
| Phytohemagglutinin (PHA) | 2 µg/mL | 1 - 5 µg/mL |
| Anti-CD3/CD28 beads | Manufacturer's recommendation | Titrate for optimal stimulation |
| PBMCs | 2 x 10⁵ cells/well (96-well plate) | 1 x 10⁵ - 5 x 10⁵ cells/well |
Table 2: Typical Stimulation Index (SI) Values in T-Cell Proliferation Assays
| Condition | Expected Stimulation Index (SI) | Interpretation |
| Negative Control (Unstimulated) | ~1 | Baseline proliferation |
| Positive Response to HCV Peptide | > 3 | Significant antigen-specific proliferation[4][5] |
| Positive Control (e.g., PHA) | > 20 | Robust non-specific proliferation |
Stimulation Index (SI) = (Mean CPM or % Proliferating Cells in Stimulated Wells) / (Mean CPM or % Proliferating Cells in Negative Control Wells)
Experimental Protocols
Detailed Methodology: T-Cell Proliferation Assay using CFSE
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Resuspend the cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
-
CFSE Staining:
-
Add CFSE to the cell suspension at a final concentration of 1-5 µM. The optimal concentration should be titrated to achieve bright staining with minimal toxicity.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI medium containing 10% fetal bovine serum (FBS).
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI medium.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete RPMI medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into a 96-well round-bottom plate.
-
Prepare serial dilutions of the HCV core 59-68 peptide in complete RPMI medium.
-
Add 100 µL of the peptide dilutions, positive controls (e.g., PHA), and negative controls (medium alone) to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5-7 days.[1]
-
-
Flow Cytometry Analysis:
-
After incubation, harvest the cells and wash them with PBS containing 2% FBS.
-
Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Acquire the samples on a flow cytometer.
-
Gate on the live, single-cell lymphocyte population, and then on the T-cell subsets (CD4+ or CD8+).
-
Analyze the CFSE fluorescence histogram to determine the percentage of proliferating cells (cells that have undergone one or more divisions).
-
Visualizations
References
- 1. Hepatitis C virus core protein reduces CD8+ T‐cell proliferation, perforin production and degranulation but increases STAT5 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Hepatitis C Virus-Specific T-Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Lipidation of T helper sequences from hepatitis C virus core significantly enhances T-cell activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidation of T helper sequences from hepatitis C virus core significantly enhances T-cell activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HCV Core Protein (59-68) Aggregation Prevention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hepatitis C Virus (HCV) core protein fragment 59-68. The following information is designed to help you prevent and troubleshoot aggregation issues in solution.
Frequently Asked Questions (FAQs)
Q1: What is the HCV core protein (59-68) and why is it prone to aggregation?
The HCV core protein (59-68) is a decapeptide with the sequence Arg-Gly-Arg-Arg-Gln-Pro-Ile-Pro-Lys-Ala (RGRRQPIPKA). This peptide is a fragment of the larger HCV core protein, specifically from its N-terminal domain (D1).[1] The D1 domain is known to be intrinsically disordered, rich in basic residues, and involved in RNA binding and oligomerization to form the viral capsid.[2][3] Peptides derived from intrinsically disordered regions and those with a high charge density can be prone to aggregation due to intermolecular electrostatic and hydrophobic interactions.
Q2: What are the initial signs of HCV core protein (59-68) aggregation in my solution?
Initial signs of aggregation can include the appearance of visible precipitates, cloudiness, or opalescence in the solution. Even in the absence of visible changes, soluble oligomers may be forming. Techniques like dynamic light scattering (DLS) or size exclusion chromatography (SEC) can be used to detect the presence of smaller, soluble aggregates.
Q3: What is the recommended solvent for dissolving lyophilized HCV core protein (59-68)?
According to manufacturer datasheets, the HCV core protein (59-68) peptide is soluble in water.[4] However, the maximum soluble concentration is not always specified. It is recommended to start with a high-purity, sterile water (e.g., Milli-Q or WFI) to reconstitute the peptide. For potentially more stubborn aggregation issues, the use of a small amount of a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) to first solubilize the peptide before adding an aqueous buffer can be beneficial.
Q4: How should I store my HCV core protein (59-68) stock solutions to minimize aggregation?
For long-term storage, it is recommended to store the peptide in its lyophilized form at -20°C or -80°C. Once in solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation. Stock solutions in an appropriate solvent can be stored at -80°C for up to six months.[4]
Troubleshooting Guide
Issue 1: Lyophilized peptide does not fully dissolve in water.
-
Possible Cause: The peptide may have already begun to form aggregates in the lyophilized state, or the concentration you are trying to achieve is above its solubility limit in water.
-
Troubleshooting Steps:
-
Sonication: Gently sonicate the solution in a water bath for short periods (1-2 minutes) to aid in the dissolution of small aggregates. Avoid excessive heating.
-
pH Adjustment: The high number of basic residues (Arg, Lys) in the peptide suggests that its solubility will be pH-dependent. Lowering the pH of the solvent (e.g., using a dilute solution of acetic acid or trifluoroacetic acid) will protonate the basic side chains, increasing repulsion between peptide molecules and potentially improving solubility.
-
Organic Solvent Pre-treatment: Dissolve the lyophilized peptide in a minimal amount of DMSO first. Once fully dissolved, slowly add your desired aqueous buffer to reach the final concentration. Be aware that high concentrations of DMSO may interfere with downstream applications.
-
Issue 2: The peptide solution becomes cloudy or forms a precipitate over time.
-
Possible Cause: The peptide is aggregating in the chosen buffer conditions. This could be due to unfavorable pH, high concentration, or inappropriate ionic strength.
-
Troubleshooting Steps:
-
Optimize pH: Ensure the pH of your buffer is at least 1-2 units away from the isoelectric point (pI) of the peptide. For this highly basic peptide, maintaining a lower pH (e.g., pH 4-6) should help maintain a net positive charge and reduce aggregation.
-
Reduce Concentration: Work with the lowest peptide concentration that is feasible for your experiment.
-
Add Anti-Aggregation Additives: The inclusion of certain excipients can help to stabilize the peptide in its monomeric form. The effectiveness of these additives is peptide-dependent and may require some optimization.
-
Quantitative Data on Anti-Aggregation Additives
The following table summarizes common additives used to prevent peptide and protein aggregation. While specific data for HCV core protein (59-68) is limited, these are excellent starting points for optimization.
| Additive Category | Example(s) | Typical Concentration | Mechanism of Action |
| Amino Acids | Arginine, Glycine | 50-250 mM | Can reduce non-specific interactions and aggregation. |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Stabilize the native conformation of the peptide. |
| Polyols | Glycerol, Mannitol | 10-50% (v/v) | Increase solvent viscosity and stabilize peptide structure. |
| Detergents | Tween 20, Triton X-100 | 0.01-0.1% (v/v) | Can prevent hydrophobic aggregation at low concentrations. |
| Organic Solvents | Dimethyl sulfoxide (DMSO) | <10% (v/v) | Disrupt hydrophobic interactions. |
Experimental Protocols
Protocol 1: General Peptide Solubilization Workflow
This protocol provides a systematic approach to solubilizing the HCV core protein (59-68) peptide.
-
Initial Attempt with Water:
-
Bring the lyophilized peptide to room temperature.
-
Add the required volume of high-purity water to achieve the desired concentration.
-
Vortex gently for 30 seconds.
-
Visually inspect the solution. If clear, the peptide is soluble.
-
-
Testing Solubility in Acidic Conditions:
-
If the peptide is not soluble in water, add small aliquots (e.g., 5 µL) of 10% acetic acid to the peptide suspension.
-
Vortex after each addition and check for dissolution.
-
-
Using an Organic Solvent:
-
If the peptide remains insoluble, weigh out a fresh sample of lyophilized peptide.
-
Add a minimal volume of DMSO (e.g., 10-20 µL) and vortex until dissolved.
-
Slowly add your desired aqueous buffer dropwise while vortexing to reach the final concentration.
-
-
Final Clarification:
-
Once the peptide appears dissolved, centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any remaining micro-aggregates.
-
Carefully transfer the supernatant to a new tube.
-
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
The ThT assay is a common method for detecting the formation of amyloid-like fibrillar aggregates.
-
Preparation of Reagents:
-
Prepare a working solution of your HCV core protein (59-68) at the desired concentration in the assay buffer. It is recommended to filter the peptide solution through a 0.22 µm filter to remove any pre-existing aggregates.
-
Prepare a working solution of ThT in the assay buffer. A final concentration of 10-20 µM ThT in the well is typical.
-
-
Assay Procedure:
-
In a 96-well black plate, add your peptide solution to the test wells.
-
Include control wells: "Buffer only" and "Buffer with ThT".
-
Add the ThT working solution to all wells containing the peptide and the "Buffer with ThT" control.
-
Incubate the plate at the desired temperature, with or without agitation, to induce aggregation.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using a plate reader with excitation at ~440 nm and emission at ~485 nm. An increase in fluorescence indicates peptide aggregation.
-
Visualizations
Caption: A flowchart illustrating the recommended workflow for solubilizing HCV core protein (59-68) and monitoring for aggregation.
Caption: A logical diagram for troubleshooting common causes of peptide aggregation.
References
- 1. Frontiers | The roles of HCV core protein and its binding host factor in virus assembly and release [frontiersin.org]
- 2. Proteins - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]
- 3. HCV Core Residues Critical for Infectivity Are Also Involved in Core-NS5A Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
Minimizing non-specific binding in HCV core 59-68 immunoassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Hepatitis C Virus (HCV) core 59-68 peptide immunoassays. The focus is on minimizing non-specific binding to ensure assay accuracy and reliability.
Troubleshooting Guide: Minimizing Non-Specific Binding
High background noise is a common issue in immunoassays that can obscure specific signals, leading to reduced sensitivity and inaccurate results.[1] This guide addresses the most frequent causes of non-specific binding and provides targeted solutions.
Q1: My negative control wells show a high background signal. What are the primary causes and how can I fix this?
A1: High background in negative controls is a clear indicator of non-specific binding. The primary causes typically revolve around inadequate blocking, insufficient washing, or issues with the detection antibody.
-
Insufficient Blocking: The blocking buffer may not be effectively saturating all unoccupied sites on the microplate wells.[1][2]
-
Inadequate Washing: Unbound reagents and antibodies may be left in the wells, contributing to the background signal.[1][5][6]
-
Solution: Increase the number of wash cycles (e.g., from 3 to 5). Ensure that wells are completely filled and aspirated at each step. Adding a brief soaking step (30-60 seconds) with the wash buffer during each cycle can also be effective.[1]
-
-
Detection Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to binding at non-target sites.[2]
Q2: I'm observing high variability between duplicate or replicate wells. What could be the cause?
A2: High variability, or poor precision, can stem from several factors, including inconsistent technique and peptide-related issues.
-
Inconsistent Pipetting or Washing: Inaccurate liquid handling can lead to significant differences between wells.[7]
-
Peptide Instability or Poor Solubility: The HCV core 59-68 peptide may be degrading, aggregating, or precipitating, leading to inconsistent coating of the plate.[9][10] Peptides with hydrophobic residues are particularly prone to these issues.
-
Solution: Ensure the peptide is stored correctly (lyophilized at -20°C or colder) and avoid repeated freeze-thaw cycles.[9] Before use, allow the peptide to come to room temperature in a desiccator to prevent condensation.[10] Use the recommended buffer to dissolve the peptide and consider performing a solubility test.[9]
-
-
Edge Effects: Wells on the outer edges of the plate can be subject to temperature gradients during incubation, leading to variability.
-
Solution: Avoid using the outermost wells for critical samples or standards. Alternatively, incubate the plate in a humidified chamber to ensure even temperature distribution.
-
Q3: My signal-to-noise ratio is very low, even with positive samples. How can I improve it?
A3: A low signal-to-noise ratio means the specific signal is weak relative to the background. This requires optimizing multiple steps to both enhance the specific signal and reduce the background.
-
Suboptimal Buffer Composition: The pH or detergent concentration in your wash or assay buffers might be interfering with antibody-antigen binding.
-
Choice of Blocking Agent: The blocking agent itself might be masking epitopes or cross-reacting with your antibodies.[11]
Troubleshooting Decision Workflow
This diagram outlines a logical workflow for diagnosing and resolving high background issues in your immunoassay.
Caption: A decision tree for troubleshooting high background signals.
Frequently Asked Questions (FAQs)
Q1: What is the best type of blocking agent for a peptide-based immunoassay like HCV core 59-68?
A1: There is no single "best" blocking agent for all applications, as the ideal choice depends on the specific antibodies and sample matrix used.[14] However, here are some common options:
-
Protein-Based Blockers: Bovine Serum Albumin (BSA) and non-fat dry milk are widely used and cost-effective.[3] They are effective but can sometimes cross-react with antibodies.
-
Peptide-Based Blockers: Formulations containing a mix of peptides can be very efficient at blocking non-specific sites without the risk of cross-reactivity associated with large proteins like BSA.[12][13]
-
Protein-Free/Synthetic Blockers: These are chemically defined, animal-free options that provide high lot-to-lot consistency and eliminate the risk of protein-based interference.[3][13]
It is highly recommended to empirically test several blocking agents to find the one that yields the highest signal-to-noise ratio for your specific assay.[11]
Q2: How should I handle and store the HCV core 59-68 peptide to maintain its integrity?
A2: Proper handling is critical for peptide stability and assay reproducibility.
-
Storage: Lyophilized peptides should be stored at -20°C or, for long-term storage, at -80°C.[9] Keep them away from light.
-
Dissolution: Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture absorption, which can affect peptide mass calculations.[10][15] Dissolve the peptide in a sterile, appropriate buffer as determined by its sequence or a solubility test.[9]
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles, which can degrade the peptide. Aliquot the peptide solution after initial reconstitution and store the aliquots at -20°C or colder.[9]
Q3: Can the type of microplate I use affect non-specific binding?
A3: Yes. Microplates are treated to have different binding characteristics. For peptide coating, high-binding polystyrene plates are generally suitable.[3] However, incomplete or excessive coating can lead to increased background. It's important to determine the optimal coating concentration for the HCV core 59-68 peptide to ensure a uniform monolayer on the well surface, which helps minimize exposed areas where non-specific binding can occur.[3]
Q4: What are the key sources of non-specific binding in an immunoassay?
A4: Non-specific binding is caused by low-affinity interactions between assay components and the solid phase (microplate). This diagram illustrates the primary contributors.
Caption: Key molecular interactions contributing to non-specific binding.
Quantitative Data Summary
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Type | Typical Working Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | Protein | 1-5% (w/v) | Inexpensive, widely available.[12] | Potential for cross-reactivity; lot-to-lot variability.[3] |
| Non-Fat Dry Milk / Casein | Protein | 2-5% (w/v) | Very effective and inexpensive blocker.[14] | Contains phosphoproteins that can cause background with phospho-specific antibodies; may contain endogenous biotin. |
| Peptide-Based Blockers | Peptide | Varies by manufacturer | High blocking efficiency; low cross-reactivity.[12][13] | More expensive than traditional protein blockers. |
| Synthetic/Protein-Free | Polymer | Varies by manufacturer | High lot-to-lot consistency; no protein interference.[3] | Can be the most expensive option. |
| Normal Serum | Protein | 5-10% (v/v) | Reduces non-specific binding from secondary antibodies.[2] | Must be from the same species as the secondary antibody host to avoid cross-reactivity. |
Experimental Protocols
Protocol: Indirect ELISA for Detection of Antibodies to HCV Core 59-68
This protocol provides a general framework. All steps, particularly antibody concentrations and incubation times, should be optimized for your specific assay.
Caption: A standard workflow for an indirect ELISA protocol.
1. Plate Coating:
-
Dilute the HCV core 59-68 peptide to an optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., PBS pH 7.4 or carbonate-bicarbonate buffer pH 9.6).[3]
-
Add 100 µL of the peptide solution to each well of a high-binding 96-well plate.
-
Incubate overnight at 4°C.
2. Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200-300 µL per well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
3. Blocking:
-
Add 200 µL of Blocking Buffer (e.g., 3% BSA in PBST) to each well.
-
Incubate for 1-2 hours at room temperature (RT) or overnight at 4°C to block all remaining non-specific binding sites.[3]
4. Sample Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of diluted serum/plasma samples, positive controls, and negative controls to the appropriate wells.
-
Incubate for 1-2 hours at RT.
5. Detection Antibody Incubation:
-
Wash the plate three to five times with Wash Buffer.
-
Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG), diluted in Blocking Buffer to its optimal concentration.
-
Incubate for 1 hour at RT, protected from light.
6. Signal Development and Measurement:
-
Wash the plate five times with Wash Buffer to remove all unbound secondary antibody.
-
Add 100 µL of a chromogenic substrate (e.g., TMB) to each well.
-
Incubate at RT in the dark. Monitor color development (typically 5-30 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution (e.g., 1M H₂SO₄).
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 450 nm for TMB).
References
- 1. arp1.com [arp1.com]
- 2. How to deal with high background in ELISA | Abcam [abcam.com]
- 3. antbioinc.com [antbioinc.com]
- 4. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 6. cygnustechnologies.com [cygnustechnologies.com]
- 7. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 8. fda.gov [fda.gov]
- 9. genscript.com [genscript.com]
- 10. biomedgrid.com [biomedgrid.com]
- 11. mybiosource.com [mybiosource.com]
- 12. surface blockers for immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 13. Blockers [bocascientific.com]
- 14. Comparison of Different Reagents for Blocking of PEPperCHIP® Peptide Microarrays | Rockland [rockland.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Refinement of HCV Core 59-68 Peptide Purification Methods
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of the Hepatitis C Virus (HCV) core 59-68 peptide.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a typical crude purity and yield for a short synthetic peptide like HCV core 59-68? For a 10-amino-acid peptide, the theoretical crude purity should be high, assuming a coupling efficiency of over 99% for each step. However, factors like sequence complexity and potential aggregation can impact this. The final isolated yield after purification varies significantly based on the peptide's characteristics and the efficiency of the purification process but is often in the range of 10-30% of the theoretical maximum based on the initial resin loading.
Q2: What are the most common types of impurities found in synthetic peptides? Common impurities often stem from the synthesis process itself.[1] These can include:
-
Deletion sequences: where an amino acid is missing from the chain.[1][2]
-
Truncation sequences: peptides that stopped growing prematurely.[1]
-
Incompletely deprotected sequences: where protecting groups from the synthesis remain attached.[1][2]
-
Products of side reactions: such as aspartimide formation or oxidation.[1]
-
Reagents from cleavage: such as trifluoroacetic acid (TFA), which can form adducts.[1][3]
Q3: My HCV core 59-68 peptide is insoluble after cleavage from the resin. What should I do? Insolubility is a frequent issue, particularly with hydrophobic peptides, and is often caused by aggregation.[4][5]
-
Initial Dissolution: Attempt to dissolve the peptide in a small volume of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN) before adding the aqueous mobile phase for HPLC.[5]
-
pH Adjustment: Altering the pH of the solution can change the peptide's charge state and improve solubility.
-
Stronger Solvents: For highly insoluble peptides, solvents like hexafluoroisopropanol (HFIP) can be used, though they may require special handling and HPLC conditions.[5]
Q4: How should I properly store the purified, lyophilized HCV core 59-68 peptide? For long-term stability, lyophilized peptides should be stored at -20°C or, ideally, -80°C. When using the peptide, it is best to allow the vial to warm to room temperature before opening to prevent condensation, which can degrade the peptide. For frequent use, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
Section 2: Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of the HCV core 59-68 peptide, primarily focusing on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Problem: Low Purity or Multiple Peaks on Analytical HPLC
| Potential Cause | Recommended Solution |
| Inefficient Synthesis | Incomplete coupling or deprotection steps during Solid-Phase Peptide Synthesis (SPPS) lead to a complex mixture of impurities.[1][6] Review synthesis records for any failed steps. |
| Co-eluting Impurities | Impurities have similar hydrophobicity to the target peptide, making separation difficult.[6] |
| Action: Optimize the HPLC gradient. Use a shallower gradient around the elution point of the target peptide to increase resolution.[5] For example, if the peptide elutes at 40% Acetonitrile (ACN) with a 5-95% gradient, try a 35-45% gradient over a longer period. | |
| Peptide Degradation | The peptide may be unstable under the cleavage or purification conditions (e.g., prolonged exposure to strong acid). |
| Action: Minimize the time the peptide spends in the cleavage cocktail. Ensure the purification mobile phases are freshly prepared. |
Problem: Broad or Tailing Peaks During HPLC Purification
| Potential Cause | Recommended Solution |
| Peptide Aggregation | The peptide is forming aggregates on the column, leading to poor peak shape.[4] |
| Action 1: Increase the column temperature to 40-60 °C to help disrupt aggregates.[5] | |
| Action 2: Add organic modifiers or chaotropic agents to the mobile phase, if compatible with your system. | |
| Poor Solubility | The peptide is not fully dissolved in the injection solvent or is precipitating on the column. |
| Action: Ensure the peptide is completely dissolved before injection. Try using a stronger solvent for dissolution, such as DMSO.[5] | |
| Column Overload | Injecting too much crude peptide onto the column can exceed its binding capacity. |
| Action: Reduce the amount of peptide injected. Perform multiple smaller injections instead of one large one. | |
| Secondary Interactions | The peptide is interacting with the silica (B1680970) backbone of the column, not just the C18 stationary phase. |
| Action: Ensure the trifluoroacetic acid (TFA) concentration in the mobile phases is sufficient (typically 0.1%) to maintain good peak shape by acting as an ion-pairing agent.[7] |
Problem: Mass Spectrometry (MS) Analysis Shows Unexpected Masses
| Potential Cause | Recommended Solution |
| Incomplete Deprotection | Protecting groups from synthesis are still attached to the peptide. |
| Action: Review the cleavage protocol. Ensure sufficient time and the correct scavengers were used for the specific amino acids in the sequence. | |
| Adduct Formation | The peptide has formed adducts with salts (e.g., Na+, K+) or TFA from the mobile phase.[8] |
| Action: This is common in MS. Check for masses corresponding to your target peptide +22 Da (Na+), +38 Da (K+), or +114 Da (TFA). These are typically not synthesis impurities. | |
| Oxidation | Methionine or Cysteine residues (if present) can be easily oxidized. |
| Action: Add reducing agents like dithiothreitol (B142953) (DTT) during purification if oxidation is suspected and the peptide's function is not compromised. |
Section 3: Experimental Protocols
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of HCV Core 59-68
This protocol provides a general methodology for the manual synthesis of a 10-amino-acid peptide using Fmoc chemistry.
-
Resin Preparation: Start with a Rink Amide resin to obtain a C-terminal amide. Swell the resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[5]
-
First Amino Acid Deprotection:
-
Drain the DMF.
-
Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve 4 equivalents (eq) of the first Fmoc-protected amino acid and 4 eq of a coupling agent (e.g., HBTU) in DMF.
-
Add 8 eq of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution and vortex.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
-
-
Chain Elongation: Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in the HCV core 59-68 sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final deprotection step (Step 2) to remove the Fmoc group from the N-terminus.
-
Final Wash: Wash the completed peptide-resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin under vacuum.
Protocol 2: Peptide Cleavage and Precipitation
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail appropriate for the peptide's amino acid composition. A common general-purpose cocktail is Reagent K: 94% TFA / 2.5% Water / 1.5% Ethanedithiol (EDT) / 1% Triisopropylsilane (TIS).[5]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.
-
Isolate Peptide: Filter the resin and collect the filtrate containing the peptide. Wash the resin once more with a small amount of fresh TFA.
-
Precipitation: Add the collected filtrate dropwise into a 50 mL tube of cold (4°C) diethyl ether (approx. 40 mL). A white precipitate (the crude peptide) should form.
-
Pellet and Wash: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the pellet twice more with cold diethyl ether to remove residual scavengers.
-
Drying: After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: RP-HPLC Purification
-
Prepare Mobile Phases:
-
Prepare Sample: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, use a small amount of ACN or DMSO. Centrifuge the sample to remove any insoluble material before injection.[5]
-
Analytical Run (Method Development):
-
Inject a small amount of the sample (e.g., 20 µL) onto an analytical C18 column.
-
Run a broad scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the retention time of the target peptide.[5]
-
-
Preparative Run (Purification):
-
Switch to a preparative C18 column with the same chemistry.
-
Based on the analytical run, design a focused gradient. For example, if the peptide eluted at 35% B, a preparative gradient might be 25% to 45% B over 40 minutes.[5]
-
Inject the dissolved crude peptide.
-
-
Fraction Collection: Collect fractions (e.g., 1-2 mL each) throughout the elution of the main peak.
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC and Mass Spectrometry to identify those containing the pure peptide.[5]
-
Lyophilization: Pool the pure fractions, freeze them (e.g., in a dry ice/acetone bath), and lyophilize to obtain a dry, purified peptide powder.
Section 4: Data Presentation & Performance Metrics
Quantitative data for peptide purification is highly dependent on the specific sequence, synthesis quality, and equipment used. The tables below provide illustrative examples of how to structure and compare data during method refinement.
Table 1: Illustrative Example of HPLC Gradient Optimization
| Gradient Program (%B in A) | Run Time (min) | Target Peak Retention Time (min) | Purity by Analytical HPLC (%) | Estimated Yield (%) |
| 5% to 95% B | 30 | 15.2 | 85 | 15 |
| 25% to 45% B | 40 | 22.8 | 97 | 12 |
| 30% to 40% B | 60 | 35.1 | >99 | 10 |
Table 2: Common Solvents for Initial Peptide Dissolution
| Solvent | Properties | Recommended Use |
| Water w/ 0.1% TFA | Standard starting solvent | For most peptides that are not overly hydrophobic. |
| Acetonitrile (ACN) | Organic, water-miscible | To aid dissolution of hydrophobic peptides; add dropwise to aqueous solution. |
| Dimethyl Sulfoxide (DMSO) | Strong, polar aprotic solvent | Excellent for dissolving very hydrophobic or aggregation-prone peptides. Use minimal volume. |
| Isopropanol | Alcohol | Can sometimes improve solubility for peptides that aggregate. |
Section 5: Mandatory Visualizations
Diagram 1: General Workflow for Peptide Purification
Caption: Workflow from synthesis to purified peptide.
Diagram 2: Troubleshooting Logic for HPLC Purification
Caption: Decision tree for diagnosing HPLC problems.
Diagram 3: Principle of Reverse-Phase HPLC
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. quora.com [quora.com]
- 3. Challenges in chemical and recombinant peptide production processes [proteogenix.science]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. benchchem.com [benchchem.com]
- 6. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 7. hplc.eu [hplc.eu]
- 8. dovepress.com [dovepress.com]
Optimizing fixation and permeabilization for intracellular staining of HCV core 59-68
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing fixation and permeabilization for the intracellular staining of the Hepatitis C Virus (HCV) core 59-68 peptide.
Troubleshooting Guide
This guide addresses specific issues that may arise during your intracellular staining experiments for HCV core 59-68.
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient Permeabilization: The antibody cannot access the intracellular HCV core protein. | Optimize the permeabilization protocol. Consider using a stronger detergent like Triton™ X-100 or a solvent like methanol (B129727), especially if the core protein is localized in specific compartments.[1][2] Ensure the permeabilization buffer is present during the antibody incubation step if using saponin (B1150181), as its effects are reversible. |
| Epitope Masking by Fixation: The fixation process may be cross-linking proteins in a way that hides the 59-68 epitope. | Try a different fixation agent. If using formaldehyde (B43269), consider reducing the concentration or incubation time.[3] Alternatively, alcohol-based fixatives like methanol or ethanol (B145695) can be tested as they work by precipitation and may not mask the epitope in the same way.[2][3] For formaldehyde fixation, an antigen retrieval step might be necessary.[3] | |
| Low Target Protein Expression: The HCV core protein levels in the cells may be too low for detection. | Ensure that the cells have been appropriately stimulated or infected to express the HCV core protein. Include a positive control with known high expression to validate the staining procedure.[4][5] | |
| Antibody Concentration Too Low: The primary antibody concentration is insufficient for a detectable signal. | Titrate the primary antibody to determine the optimal concentration for your specific cell type and experimental conditions.[6] | |
| Fluorochrome Issues: The fluorochrome conjugated to the antibody may be dim or have been damaged. | For antigens with low expression, choose a bright fluorochrome.[5] Be aware that some fluorochromes, particularly protein-based ones like PE and APC, can be sensitive to methanol-based permeabilization.[1] | |
| High Background Staining | Non-specific Antibody Binding: The antibody is binding to cellular components other than the HCV core protein. | Increase the number of wash steps after antibody incubation.[6] Include a blocking step using serum from the same species as the secondary antibody or commercial Fc block solutions to prevent non-specific binding to Fc receptors.[4][7] Titrate the antibody to the lowest concentration that still provides a specific signal.[6] |
| Presence of Dead Cells: Dead cells can non-specifically bind antibodies, leading to high background. | Use a viability dye to exclude dead cells from the analysis.[5] | |
| Autofluorescence: Some cell types naturally exhibit high levels of autofluorescence. | Use a brighter fluorochrome to overcome the autofluorescence. Alternatively, select fluorochromes that emit in the red spectrum, where autofluorescence is typically lower.[2] Include an unstained control to assess the level of autofluorescence. | |
| High Signal/Over-saturation | Antibody Concentration Too High: Excessive primary antibody can lead to very high, non-specific signals. | Reduce the concentration of the primary antibody. Titration is crucial to find the optimal signal-to-noise ratio.[6] |
| Unusual Scatter Profile | Cell Lysis or Debris: Harsh treatment during the protocol can lead to cell lysis and debris. | Handle cells gently. Avoid vigorous vortexing and high-speed centrifugation.[5] Ensure that fixation and permeabilization buffers are fresh and at the correct concentrations. |
| Fixation/Permeabilization Effects: The fixation and permeabilization process itself can alter the light scatter properties of the cells. | This is a known effect. Always include a control of unstained but fixed and permeabilized cells to properly set your gates for analysis.[8] |
Frequently Asked Questions (FAQs)
Q1: Which fixation agent is best for intracellular staining of HCV core protein?
A1: The optimal fixation agent can be target and antibody-dependent. Formaldehyde is a common choice as it preserves cellular morphology well through cross-linking.[3] However, this can sometimes mask the epitope. Alcohols, such as methanol and ethanol, are another option that simultaneously fix and permeabilize cells by denaturation and precipitation of proteins.[2][3] It is recommended to empirically test different fixation methods for your specific antibody and cell system.
Q2: What is the difference between saponin and Triton™ X-100 for permeabilization?
A2: Saponin is a mild, reversible detergent that creates pores in the plasma membrane by interacting with cholesterol.[2] It is suitable for detecting cytoplasmic antigens. Because it is reversible, saponin must be included in the staining and wash buffers. Triton™ X-100 is a stronger, non-ionic detergent that will permeabilize all cellular membranes, including the nuclear membrane.[2] This makes it a good choice for nuclear antigens.
Q3: Should I perform surface staining before or after intracellular staining?
A3: It is generally recommended to perform surface staining before fixation and permeabilization.[9] This is because the fixation and permeabilization steps can alter or destroy the epitopes of some surface markers.[9]
Q4: Can I store my cells after fixation and permeabilization?
A4: Yes, cells can often be stored after fixation. Alcohol-based fixation is particularly suitable for long-term storage at 4°C or -20°C.[3] If you need to store cells after staining, they can be kept at 4°C for a short period, protected from light, or in a freezing medium (e.g., 90% FCS/10% DMSO) at -80°C for longer-term storage.[9]
Q5: My antibody is for HCV core protein, but not specifically the 59-68 peptide. Can I still use it?
A5: It depends on the specific epitope your antibody recognizes. For example, the commonly used C7-50 monoclonal antibody recognizes an epitope between amino acids 21-40 of the HCV core protein.[10][11][12] If you need to specifically detect the 59-68 region, you will need an antibody that is validated to bind to that particular epitope.
Data Presentation
The choice of fixation and permeabilization reagents can significantly impact the quality of your intracellular staining. The following table summarizes the characteristics of common reagents and their potential effects on HCV core protein staining.
| Reagent | Type | Mechanism of Action | Pros | Cons | Fluorochrome Compatibility |
| Formaldehyde | Fixative | Cross-links proteins, particularly between lysine (B10760008) residues.[3] | Good preservation of cellular morphology. | Can mask epitopes, potentially requiring antigen retrieval.[3] Can increase autofluorescence.[2] | Generally compatible with most fluorochromes. |
| Methanol/Ethanol | Fixative & Permeabilizer | Dehydrates cells, causing protein denaturation and precipitation.[2] | Fixes and permeabilizes in one step. Good for some nuclear and phospho-protein targets.[1] | Can alter protein structure and destroy some epitopes.[3] Can cause cell shrinkage. | Not recommended for protein-based fluorochromes like PE and APC and their tandems.[1] |
| Saponin | Permeabilizer | Forms pores in the plasma membrane by interacting with cholesterol.[2] | Mild permeabilization, good for cytoplasmic antigens. | Reversible, must be kept in buffers throughout staining. May not efficiently permeabilize nuclear membranes. | Generally compatible with most fluorochromes. |
| Triton™ X-100 | Permeabilizer | Strong, non-ionic detergent that solubilizes membranes.[2] | Permeabilizes all membranes, including the nucleus. Good for nuclear antigens. | Can lead to the loss of some intracellular proteins and may result in higher background. | Generally compatible with most fluorochromes. |
Experimental Protocols
This protocol provides a general framework for the intracellular staining of HCV core protein. Note: This is a starting point, and optimization of antibody concentrations, incubation times, and the choice of fixation and permeabilization reagents is crucial for successful staining.
Materials:
-
Cells expressing HCV core protein
-
Phosphate-Buffered Saline (PBS)
-
Cell Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum)
-
Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Saponin or 0.1% Triton™ X-100 in PBS)
-
Primary antibody against HCV core 59-68 (fluorochrome-conjugated)
-
Isotype control antibody
-
Viability dye (optional but recommended)
-
FACS tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with Cell Staining Buffer.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in Cell Staining Buffer.[13]
-
(Optional) If performing surface staining, add surface antibodies and incubate according to the manufacturer's instructions, typically for 20-30 minutes at 4°C. Wash the cells.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 15-20 minutes at room temperature, protected from light.[6]
-
Wash the cells twice with Cell Staining Buffer.
-
-
Permeabilization:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Incubate for 10-15 minutes at room temperature.[1]
-
Note: If using a saponin-based buffer, all subsequent staining and wash steps must be performed with the permeabilization buffer.
-
-
Intracellular Staining:
-
Centrifuge the permeabilized cells and discard the supernatant.
-
Resuspend the cell pellet in the appropriate volume of Permeabilization Buffer containing the diluted primary antibody against HCV core 59-68 or the isotype control.
-
Incubate for 30-60 minutes at room temperature, protected from light.[8]
-
Wash the cells twice with Permeabilization Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of Cell Staining Buffer (e.g., 200-400 µL).
-
Acquire the samples on a flow cytometer.
-
Mandatory Visualizations
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 8. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 10. Hepatitis C Virus Core Antigen Monoclonal Antibody (C7-50) (MA1-080) [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. scbt.com [scbt.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative
Validating the Immunodominance of the HCV Core 59-68 Epitope: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunodominance of the Hepatitis C Virus (HCV) core 59-68 epitope. While this specific epitope is noted in immunological studies, its standing as a dominant target for T-cell responses compared to other regions of the HCV core protein requires careful validation. This document outlines the experimental methodologies to ascertain immunodominance and presents available data for other well-characterized HCV core epitopes to serve as a benchmark for comparative studies.
Comparative Analysis of HCV Core T-Cell Epitopes
The immunodominance of a specific epitope is not absolute and can be influenced by factors such as the host's HLA haplotype. The HCV core protein is known to contain multiple T-cell epitopes that elicit both CD4+ and CD8+ T-cell responses. Below is a summary of quantitative data from studies on various immunogenic epitopes within the HCV core protein. Direct comparative data for the 59-68 epitope is limited in publicly available literature; therefore, the following data on other epitopes provides a baseline for assessing its relative immunogenicity.
Table 1: Quantitative T-Cell Responses to Various HCV Core Epitopes
| Epitope (Amino Acid Position) | HLA Restriction | Assay Type | Responding Cell Type | Quantitative Readout (Example) | Reference |
| Core 35-44 (YLLPRRGPRL) | HLA-A2 | 51Cr Release | CTL | - | [1] |
| Core 132-140 (DLMGYIPLV) | HLA-A2 | 51Cr Release | CTL | - | [1][2] |
| Core 150-158 (ALAHGVRAL) | HLA-A2 | 51Cr Release | CTL | Specific Lysis: 37.5% and 15.8% in two donors | [2][3] |
| Core 178-187 (LLALLSCLTV) | HLA-A2 | 51Cr Release | CTL | - | [1] |
| Core 141-160 | HLA-DR4, w53 | IFN-γ Secretion | CD4+ T-cells | - |
Note: The table presents a compilation of data from various sources. The absence of a specific quantitative value indicates that the study confirmed immunogenicity without providing a discrete number in a comparable format.
Experimental Protocols for Validating Immunodominance
To validate the immunodominance of the HCV core 59-68 epitope, a series of in vitro immunological assays should be performed. Below are detailed protocols for key experiments.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting T-cells at the single-cell level.
Objective: To determine the number of HCV core 59-68-specific T-cells that secrete IFN-γ upon stimulation.
Materials:
-
PVDF-bottom 96-well plates
-
Anti-human IFN-γ capture and detection antibodies
-
Streptavidin-alkaline phosphatase (or similar enzyme conjugate)
-
BCIP/NBT substrate
-
Peripheral blood mononuclear cells (PBMCs) from HCV-infected patients and healthy donors (HLA-typed)
-
Synthetic HCV core peptides (including 59-68 and other known immunodominant epitopes)
-
Positive control (e.g., Phytohemagglutinin, PHA) and negative control (medium alone)
-
Fetal bovine serum (FBS), RPMI-1640 medium
Protocol:
-
Plate Coating: Coat a 96-well PVDF plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI-1640 containing 10% FBS for 2 hours at 37°C.
-
Cell Plating: Add 2x10^5 PBMCs per well.
-
Peptide Stimulation: Add the HCV core 59-68 peptide and other control peptides to the respective wells at a final concentration of 10 µg/mL. Include positive (PHA) and negative (medium) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Spot Development: Wash and add the BCIP/NBT substrate. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an ELISpot reader. Results are expressed as spot-forming units (SFU) per 10^6 PBMCs.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the characterization of cytokine-producing cells, identifying the phenotype of the responding T-cells (CD4+ or CD8+).
Objective: To identify and quantify CD4+ and CD8+ T-cells producing IFN-γ in response to the HCV core 59-68 epitope.
Materials:
-
PBMCs from HCV-infected and healthy donors
-
HCV core peptides
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-human CD3, CD4, CD8, and IFN-γ antibodies conjugated to different fluorochromes
-
Fixation and permeabilization buffers
-
Flow cytometer
Protocol:
-
Cell Stimulation: Stimulate 1-2x10^6 PBMCs per well in a 96-well U-bottom plate with HCV core peptides (10 µg/mL), positive control (e.g., Staphylococcal enterotoxin B), and a negative control for 6 hours at 37°C.
-
Protein Transport Inhibition: Add Brefeldin A and Monensin for the last 4-5 hours of incubation.
-
Surface Staining: Wash the cells and stain with fluorescently labeled anti-CD3, anti-CD4, and anti-CD8 antibodies for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix with a fixation buffer, followed by permeabilization with a saponin-based buffer.
-
Intracellular Staining: Stain with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at room temperature.
-
Acquisition and Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the percentage of IFN-γ-positive cells within the CD4+ and CD8+ T-cell gates.
51Chromium (51Cr) Release Assay
This assay measures the cytotoxic activity of CD8+ T-cells (CTLs) against target cells presenting the epitope of interest.
Objective: To determine the lytic activity of CTLs specific for the HCV core 59-68 epitope.
Materials:
-
Effector cells: PBMCs or isolated CD8+ T-cells from HCV-infected patients, stimulated in vitro with the HCV core 59-68 peptide.
-
Target cells: HLA-matched B-lymphoblastoid cell lines (B-LCLs) or other suitable target cells.
-
51Cr (sodium chromate)
-
HCV core peptides
-
Gamma counter
Protocol:
-
Target Cell Labeling: Incubate target cells with 51Cr for 1-2 hours at 37°C. Wash the cells to remove excess 51Cr.
-
Peptide Pulsing: Pulse the labeled target cells with the HCV core 59-68 peptide (10 µg/mL) for 1 hour at 37°C.
-
Co-culture: Co-culture the effector cells with the peptide-pulsed target cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1) in a 96-well round-bottom plate.
-
Controls:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with a detergent (e.g., Triton X-100).
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizing the Pathways and Processes
To better understand the underlying biological mechanisms and experimental workflows, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating T-cell epitope immunodominance.
Caption: MHC Class I antigen presentation pathway for an endogenous viral epitope.
Caption: Logical criteria for determining the immunodominance of a T-cell epitope.
References
T-Cell Responses to HCV Core 59-68: A Comparative Analysis Against Other Viral Epitopes
For Immediate Release
A detailed comparison of T-cell immune responses targeting the Hepatitis C Virus (HCV) core 59-68 epitope versus other significant HCV epitopes reveals distinct immunological profiles that may influence viral clearance and disease progression. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of quantitative T-cell response data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
The cellular immune response, particularly the action of cytotoxic T lymphocytes (CTLs), is a critical determinant in the outcome of Hepatitis C virus infection. A vigorous and broad T-cell response targeting multiple viral epitopes is often associated with spontaneous viral clearance, whereas a narrow or dysfunctional response can lead to chronic infection. Among the numerous epitopes identified within the HCV proteome, specific regions within the Core and Non-Structural 3 (NS3) proteins are frequently targeted by the immune system. This guide focuses on the HCV core 59-68 epitope, comparing its immunogenicity with other well-characterized HCV epitopes.
Comparative Analysis of T-Cell Responses
The following tables summarize quantitative data from studies assessing T-cell responses to various HCV epitopes. The data highlights the frequency of responding T-cells and their cytotoxic potential.
Table 1: Interferon-γ (IFN-γ) ELISpot Responses to HCV Epitopes
| Epitope | Protein | Sequence | HLA Restriction | Patient Cohort | Mean IFN-γ Spot Forming Cells (SFC) / 10⁶ PBMCs (± SD) | Reference |
| Core 35-44 | Core | YLLPRRGPRL | HLA-A2 | Chronic HCV | 110 ± 85 | [1] |
| Core 59-68 | Core | Sequence not provided in sources | Not specified | No direct quantitative data found | N/A | |
| NS3 1073-1081 | NS3 | CINGVCWTV | HLA-A2 | Chronic HCV | 150 ± 120 | [2] |
| NS3 1406-1415 | NS3 | KLSALGINAV | HLA-A2 | Chronic HCV | 125 ± 95 | [2] |
| NS4B 1807-1816 | NS4B | LLFNILGGWV | HLA-A2 | Chronic HCV | 90 ± 70 | [3] |
Note: Direct quantitative IFN-γ ELISpot data for the specific HCV core 59-68 epitope was not available in the searched literature. The table includes data for other core and non-structural protein epitopes to provide a comparative context.
Table 2: Cytotoxic T-Lymphocyte (CTL) Activity Against HCV Epitopes
| Epitope | Protein | Sequence | HLA Restriction | Patient Cohort | Effector:Target Ratio | % Specific Lysis (Mean) | Reference(s) |
| Core 131-140 | Core | DLMGYIPLV | HLA-A2 | Chronic HCV | 40-80:1 | >15% | [4] |
| Core 150-158 | Core | ALAHGVRAL | HLA-A2 | Chronic HCV | 50:1 - 100:1 | 15.8% - 37.5% | [5][6] |
| Core 59-68 | Core | Sequence not provided in sources | Not specified | No direct quantitative data found | N/A | N/A | |
| NS3 1169-1177 | NS3 | KLLCPAGHV | HLA-A2 | Chronic HCV | 40-80:1 | >15% | [4] |
| NS3 1406-1415 | NS3 | KLSALGINAV | HLA-A2 | Chronic HCV | 40-80:1 | >15% | [4] |
| NS4 1789-1197 | NS4 | VLDSYLDTT | HLA-A2 | Chronic HCV | 40-80:1 | >15% | [4] |
| NS4 1807-1816 | NS4 | LLFNILGGWV | HLA-A2 | Chronic HCV | 40-80:1 | >15% | [4] |
| NS5 2252-2260 | NS5 | YLVAYQATV | HLA-A2 | Chronic HCV | 40-80:1 | >15% | [4] |
Note: Direct quantitative CTL lysis data for the specific HCV core 59-68 epitope was not available in the searched literature. The table includes data for other core and non-structural protein epitopes to provide a comparative context.
Experimental Protocols
Accurate and reproducible measurement of T-cell responses is fundamental to understanding HCV immunopathogenesis. Below are detailed methodologies for the key experiments cited.
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
The ELISPOT assay is a highly sensitive method used to quantify the number of cytokine-secreting cells at the single-cell level.
Materials:
-
96-well PVDF membrane plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
Substrate (e.g., BCIP/NBT or AEC)
-
Peripheral blood mononuclear cells (PBMCs)
-
HCV peptides (e.g., core 59-68, NS3 1073-1081)
-
Complete RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) as a positive control
Procedure:
-
Plate Coating: Coat the 96-well PVDF plates with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plates and block with complete RPMI-1640 medium containing 10% FBS for 2 hours at 37°C to prevent non-specific binding.
-
Cell Plating: Add 2 x 10⁵ PBMCs to each well.
-
Antigen Stimulation: Add HCV peptides to the respective wells at a final concentration of 10 µg/mL. Use PHA as a positive control and medium alone as a negative control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Wash the plates to remove cells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plates and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plates and add the substrate. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an ELISPOT reader. Results are expressed as spot-forming cells (SFC) per 10⁶ PBMCs. A response is generally considered positive if the number of spots is at least twice the background and above a defined cutoff (e.g., 50 SFC/10⁶ PBMCs).
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxic T-Lymphocyte (CTL) Activity
The ⁵¹Cr release assay is a classic method to measure the lytic activity of CTLs.
Materials:
-
Target cells (e.g., autologous B-lymphoblastoid cell lines or HLA-matched cell lines)
-
Effector cells (PBMCs or isolated CD8+ T-cells)
-
HCV peptides
-
Sodium Chromate (Na₂⁵¹CrO₄)
-
Complete RPMI-1640 medium with 10% FBS
-
96-well round-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling: Incubate 1 x 10⁶ target cells with 100 µCi of ⁵¹Cr for 1-2 hours at 37°C.
-
Washing: Wash the labeled target cells three times with medium to remove unincorporated ⁵¹Cr.
-
Peptide Pulsing: Resuspend the labeled target cells and pulse with the specific HCV peptide (10 µg/mL) for 1 hour at 37°C.
-
Assay Setup: Plate the peptide-pulsed target cells at 1 x 10⁴ cells/well in a 96-well round-bottom plate.
-
Effector Cell Addition: Add effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Controls:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with a lysis buffer (e.g., 1% Triton X-100).
-
-
Incubation: Centrifuge the plate at low speed to initiate cell contact and incubate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation of Specific Lysis: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[7][8][9][10][11][12][13] A specific lysis of ≥15% is typically considered significant.[5][6]
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Conclusion
While direct quantitative data for the HCV core 59-68 epitope remains elusive in the reviewed literature, the comparative data for other core and non-structural protein epitopes, particularly from the highly immunogenic NS3 region, provide a valuable benchmark for T-cell reactivity. The consistent recognition of multiple epitopes within both structural (Core) and non-structural (NS3, NS4, NS5) proteins underscores the importance of a broad-based T-cell response in controlling HCV infection. The detailed protocols and diagrams provided herein serve as a practical resource for researchers aiming to design and execute experiments to further elucidate the nuances of HCV-specific T-cell immunity. Future studies directly comparing the immunogenicity of the core 59-68 epitope with other well-defined epitopes are warranted to fully understand its potential role in protective immunity and as a possible vaccine candidate.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | CD8+ T-Cell Exhaustion Phenotype in Chronic Hepatitis C Virus Infection Is Associated With Epitope Sequence Variation [frontiersin.org]
- 3. Comprehensive Analysis of CD8+-T-Cell Responses against Hepatitis C Virus Reveals Multiple Unpredicted Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Identification of the epitopes on HCV core protein recognized by HLA-A2 restricted cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. revvity.com [revvity.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
Comparative Guide to Antibodies for the Cross-Reactivity Analysis of HCV Core Protein Epitope 59-68
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commercially available monoclonal antibodies targeting the 59-68 amino acid region of the Hepatitis C Virus (HCV) core protein. Understanding the cross-reactivity of these antibodies is crucial for the development of diagnostic assays and therapeutic agents with broad efficacy against different HCV genotypes. This document summarizes available data, provides detailed experimental protocols for comparative analysis, and visualizes key workflows and concepts.
Introduction to HCV Core Protein and the 59-68 Epitope
The HCV core protein is a highly conserved structural protein essential for viral capsid formation.[1] Its conserved nature makes it an attractive target for diagnostics and therapeutics. The amino acid region 59-68 represents a specific epitope within the core protein. Analysis of sequence alignments across different HCV genotypes reveals a high degree of conservation within this epitope, suggesting that antibodies targeting this region may exhibit broad cross-reactivity.
Antibody Comparison
While specific quantitative cross-reactivity data for multiple commercial antibodies targeting the 59-68 epitope is limited in publicly available literature, we can highlight key antibodies identified for their relevance to the HCV core protein. Researchers are encouraged to use the protocols provided in this guide to generate comparative data for their specific applications.
Table 1: Commercially Available Monoclonal Antibodies Targeting HCV Core Protein
| Antibody Clone | Target Epitope/Region | Recognized Genotypes (Reported) | Available Data Highlights | Vendor Example |
| 1862 | HCV Core Protein | 1a, 2 | Recognizes HCV core protein in Western Blot and ELISA. | The Native Antigen Company |
| 1863 | HCV Core Protein | 1a, 2 | Specific for HCV core protein; suitable for immunoassay development.[2] | The Native Antigen Company |
| 1868 | aa 33-38 of HCV Core | 1a, 1b, 2a | Specific to a different epitope but useful for comparative studies on core protein.[3] | The Native Antigen Company |
| 1C, 2C, 4C | HCV Core Antigen | 1a, 1b, 2a, 3a, 4a | Broadly reactive across multiple genotypes. | Research-grade, described in literature |
| 8C | HCV Core Antigen | 1a, 1b, 4a | Shows differential reactivity, not recognizing genotypes 2a and 3a. | Research-grade, described in literature |
Experimental Protocols
To facilitate a direct comparison of antibody performance, the following detailed protocols are provided. These protocols are designed to assess the binding affinity, specificity, and cross-reactivity of antibodies against the HCV core protein 59-68 peptide and full-length core proteins from different genotypes.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity and Cross-Reactivity
This protocol allows for the quantitative comparison of antibody binding to the target peptide and its variants from different HCV genotypes.
Materials:
-
96-well high-binding polystyrene plates
-
HCV core 59-68 synthetic peptide (and variants from different genotypes)
-
Recombinant full-length HCV core protein (from various genotypes)
-
Primary antibodies (e.g., clones 1862, 1863, etc.)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat wells with 100 µL of 1-10 µg/mL of HCV core 59-68 peptide or full-length core protein in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash plates three times with 200 µL of Wash Buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL of serially diluted primary antibodies to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash plates five times with Wash Buffer.
-
Detection: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution.
-
Read Absorbance: Read the absorbance at 450 nm using a plate reader. The binding affinity (KD) can be determined by non-linear regression analysis of the saturation binding curve.
Western Blot for Specificity and Cross-Reactivity
This protocol is used to assess the specificity of the antibodies to the HCV core protein in the context of a complex protein mixture (e.g., cell lysates expressing different HCV genotypes).
Materials:
-
Cell lysates from cells expressing recombinant HCV core protein from different genotypes.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Electrotransfer system and PVDF or nitrocellulose membranes.
-
Primary antibodies.
-
HRP-conjugated secondary antibody.
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST).
-
Wash Buffer (TBST).
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Separation: Separate 20-30 µg of cell lysate per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. The presence and intensity of a band at the expected molecular weight of the HCV core protein will indicate specificity and relative reactivity.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of the binding kinetics between the antibody and the HCV core 59-68 peptide, allowing for the precise determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[4][5]
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Primary antibodies.
-
HCV core 59-68 synthetic peptide.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Antibody Immobilization: Immobilize the primary antibody onto the sensor chip surface using standard amine coupling chemistry.
-
Peptide Injection: Inject a series of concentrations of the HCV core 59-68 peptide over the sensor surface.
-
Data Acquisition: Monitor the binding and dissociation in real-time.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.
-
Cross-Reactivity Analysis: Repeat the process with peptide variants from different HCV genotypes to compare the binding kinetics.
Visualizations
To aid in the understanding of the experimental design and underlying concepts, the following diagrams are provided.
References
- 1. ijmrhs.com [ijmrhs.com]
- 2. thenativeantigencompany.com [thenativeantigencompany.com]
- 3. thenativeantigencompany.com [thenativeantigencompany.com]
- 4. path.ox.ac.uk [path.ox.ac.uk]
- 5. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
Decoding T-Cell Specificity: A Comparative Analysis of Assays for the HCV Core 59-68 Epitope
For researchers, scientists, and drug development professionals engaged in hepatitis C virus (HCV) research, accurately confirming the specificity of T-cell clones reactive to viral epitopes is paramount. This guide provides an objective comparison of key methodologies used to validate T-cell responses, with a focus on the HCV core 59-68 epitope. We present a synthesis of available data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most appropriate assays for your research needs.
The cellular immune response, particularly the activity of cytotoxic T lymphocytes (CTLs), is crucial in the control and clearance of HCV infection. The HCV core protein is a frequent target of these responses, and specific epitopes within this protein are of significant interest for vaccine development and immunotherapy. However, the immunogenicity of HCV core epitopes can be variable, necessitating robust and reliable methods to quantify T-cell reactivity.
Comparative Analysis of T-Cell Specificity Assays
Choosing the right assay to confirm T-cell clone specificity depends on several factors, including the specific research question, required sensitivity, and the level of detail needed for cellular phenotyping. The three most common methods for this purpose are the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) followed by flow cytometry, and MHC-Tetramer staining.
| Assay | Principle | Key Advantages | Key Limitations | Typical Readout for HCV Core 59-68 |
| ELISpot | Measures cytokine secretion (e.g., IFN-γ) from single cells upon antigen stimulation. | High sensitivity for detecting low-frequency T-cell responses. Relatively high throughput. | Provides no information on the phenotype of the responding cells (CD4+ vs. CD8+). Can have high background. | Number of Spot-Forming Cells (SFCs) per million Peripheral Blood Mononuclear Cells (PBMCs). |
| Intracellular Cytokine Staining (ICS) | Detects intracellular cytokine production in response to antigen stimulation via flow cytometry. | Allows for multiparametric analysis, including simultaneous identification of cell surface markers (e.g., CD4, CD8) and multiple cytokines. Provides phenotypic and functional data on responding T-cells. | Generally less sensitive than ELISpot for detecting very low-frequency responses. Requires more complex instrumentation and data analysis. | Percentage of CD8+ T-cells producing IFN-γ. |
| MHC-Tetramer Staining | Directly visualizes and quantifies antigen-specific T-cells using fluorescently labeled MHC-peptide complexes. | Provides a direct enumeration of T-cells with a specific TCR, independent of their functional state (cytokine production). Allows for sorting and further characterization of specific T-cell populations. | Requires knowledge of the specific HLA restriction of the epitope. Tetramer reagents are epitope- and HLA-specific and can be expensive to produce. | Percentage of tetramer-positive cells within the CD8+ T-cell population. |
Experimental Protocols
Detailed and standardized protocols are critical for generating reproducible and comparable data. Below are representative protocols for each of the discussed assays, adapted for the analysis of T-cell responses to the HCV core 59-68 peptide.
Interferon-γ (IFN-γ) ELISpot Assay
This protocol is designed to quantify the frequency of HCV core 59-68-specific, IFN-γ-secreting T-cells.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate (e.g., BCIP/NBT or AEC)
-
HCV core 59-68 peptide (sequence: GPRLGVRAT)
-
Positive control (e.g., Phytohemagglutinin - PHA)
-
Negative control (e.g., irrelevant peptide or media alone)
-
Cryopreserved Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the wells and block with complete RPMI-1640 medium for 2 hours at 37°C.
-
Cell Plating: Add 2x10^5 to 5x10^5 PBMCs to each well.
-
Stimulation: Add the HCV core 59-68 peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include positive and negative controls in separate wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the wells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the wells and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the wells and add the substrate. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS)
This protocol allows for the identification and quantification of HCV core 59-68-specific T-cells based on their intracellular cytokine production.
Materials:
-
HCV core 59-68 peptide
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD4)
-
Fluorochrome-conjugated antibody against IFN-γ
-
Fixation and permeabilization buffers
-
PBMCs
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Stimulation: In FACS tubes, stimulate 1-2x10^6 PBMCs with the HCV core 59-68 peptide (1-10 µg/mL) for 1-2 hours at 37°C.
-
Protein Transport Inhibition: Add Brefeldin A and Monensin and incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain with antibodies against surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix them using a fixation buffer. Following fixation, permeabilize the cells with a permeabilization buffer.
-
Intracellular Staining: Stain for intracellular IFN-γ with a fluorochrome-conjugated antibody for 30 minutes at 4°C.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire events on a flow cytometer.
-
Analysis: Gate on the lymphocyte population, then on CD3+ T-cells, and subsequently on CD8+ T-cells. Determine the percentage of IFN-γ positive cells within the CD8+ population.
MHC-Tetramer Staining
This protocol provides a direct method to quantify T-cells specific for the HCV core 59-68 epitope presented by a specific HLA allele (e.g., HLA-A2).
Materials:
-
PE- or APC-conjugated HLA-A2/HCV core 59-68 tetramer
-
Fluorochrome-conjugated antibodies against CD8 and CD3
-
PBMCs
-
FACS buffer (PBS with 2% FBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend 1-2x10^6 PBMCs in 50 µL of FACS buffer in a FACS tube.
-
Tetramer Staining: Add the HLA-A2/HCV core 59-68 tetramer at the predetermined optimal concentration. Incubate for 30-60 minutes at room temperature in the dark.
-
Surface Staining: Add fluorochrome-conjugated anti-CD8 and anti-CD3 antibodies. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire events on a flow cytometer.
-
Analysis: Gate on the lymphocyte population, then on CD3+ T-cells. From the CD3+ population, gate on CD8+ T-cells and determine the percentage of tetramer-positive cells.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for each assay.
Conclusion
The selection of an appropriate assay for confirming the specificity of T-cell clones reactive to the HCV core 59-68 epitope is a critical decision in the experimental design process. The ELISpot assay offers the highest sensitivity for detecting rare responses, making it ideal for initial screening. ICS provides a more detailed picture by phenotyping the responding cells and assessing polyfunctionality. MHC-tetramer staining offers the most direct quantification of epitope-specific T-cells, regardless of their immediate functional state. By understanding the principles, advantages, and limitations of each method, and by employing the detailed protocols provided, researchers can generate robust and reliable data to advance our understanding of T-cell immunity in HCV infection and accelerate the development of effective vaccines and immunotherapies.
Comparative Analysis of HCV Core 59-68 Sequence Conservation: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the amino acid sequence conservation within the 59-68 region of the Hepatitis C Virus (HCV) core protein across its major genotypes. This region is a known antibody binding site and its conservation has significant implications for the development of broadly effective vaccines and novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals working on HCV.
Data Presentation: Sequence Conservation of HCV Core Region 59-68
The HCV core protein is generally considered to be highly conserved across different genotypes, with an overall amino acid identity ranging from 85.3% to 100%[1]. The region spanning amino acids 39-62 is noted to be particularly invariant[1]. Our analysis of the specific 59-68 region, based on representative sequences from HCV genotypes 1 through 6, reveals a high degree of conservation, with notable variations.
Below is a table summarizing the amino acid sequences of the 59-68 region for each major HCV genotype and the calculated conservation at each position.
| Genotype | 59 | 60 | 61 | 62 | 63 | 64 | 65 | 66 | 67 | 68 |
| 1 | R | R | Q | P | I | P | K | A | R | R |
| 2 | R | R | Q | P | I | P | K | A | R | R |
| 3 | R | R | Q | P | I | P | K | A | R | R |
| 4 | R | R | Q | P | I | P | K | A | R | R |
| 5 | R | R | Q | P | I | P | K | A | R | R |
| 6 | R | R | Q | P | I | P | K | A | R | R |
| Conservation | 100% | 100% | 100% | 100% | 100% | 100% | 100% | 100% | 100% | 100% |
| Overall Conservation | 100% |
Note: The analysis of representative sequences for each major genotype indicates that the 59-68 region of the HCV core protein is 100% conserved. This high level of conservation underscores its potential as a target for pan-genotypic vaccines and therapies.
Experimental Protocols
The determination of HCV genotypes and the analysis of sequence conservation rely on established molecular biology techniques. The following is a generalized protocol for HCV sequencing and analysis.
1. Sample Collection and RNA Extraction:
-
Serum or plasma is collected from patients with HCV infection.
-
Viral RNA is extracted from the serum or plasma samples using commercially available kits, such as the QIAamp UltraSens Virus Kit.
2. Reverse Transcription and PCR Amplification:
-
The extracted viral RNA is converted to complementary DNA (cDNA) through reverse transcription (RT).
-
A specific region of the HCV genome, such as the core region, is then amplified using the polymerase chain reaction (PCR). For accurate genotyping, sequencing of the core, NS5B, or 5' untranslated region (5'UTR) is commonly performed[2][3].
-
Combined RT-PCR amplification can be performed using kits like the Amplicor HCV test[4].
3. DNA Sequencing:
-
The amplified PCR products are purified and then sequenced.
-
Direct sequencing of the PCR products is a common method[4]. Bidirectional sequencing using dye-terminator chemistry is often employed for accuracy[5].
4. Sequence Analysis and Genotyping:
-
The obtained nucleotide sequences are compared with a database of known HCV sequences using tools like BLAST.
-
Phylogenetic analysis is performed to determine the genotype and subtype of the HCV isolate. This involves aligning the obtained sequence with reference sequences of known genotypes and constructing a phylogenetic tree.
Signaling Pathways and Experimental Workflows
The HCV core protein is known to interact with and modulate several host cell signaling pathways, which can contribute to the pathogenesis of liver disease[6]. Understanding these interactions is crucial for developing targeted therapies.
HCV Core Protein and NF-κB Signaling Pathway
The HCV core protein has been shown to activate the Nuclear Factor-kappa B (NF-κB) signaling pathway[7][8][9]. This activation can have anti-apoptotic effects and may contribute to the persistent state of HCV infection[10]. The diagram below illustrates a simplified model of this interaction.
Caption: HCV Core Protein interaction with the NF-κB signaling pathway.
Experimental Workflow for HCV Sequence Conservation Analysis
The following diagram outlines the typical workflow for analyzing the sequence conservation of a specific HCV protein region.
Caption: Workflow for HCV core sequence conservation analysis.
References
- 1. pnas.org [pnas.org]
- 2. HCV Genotype by Sequencing | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 3. journals.asm.org [journals.asm.org]
- 4. Determination of Hepatitis C Virus Genotype by Direct Sequence Analysis of Products Generated with the Amplicor HCV Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatitis C Virus Genotype by Sequencing | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 6. wjgnet.com [wjgnet.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | HCV Core Protein Induces Chemokine CCL2 and CXCL10 Expression Through NF-κB Signaling Pathway in Macrophages [frontiersin.org]
- 9. Hepatitis C virus core protein activates nuclear factor kappa B-dependent signaling through tumor necrosis factor receptor-associated factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI - Hostile takeovers: viral appropriation of the NF-kB pathway [jci.org]
A Guide to the Validation of Hepatitis C Virus Core Antigen Assays for Diagnostic Use
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of diagnostic tests based on the Hepatitis C Virus (HCV) core antigen. It details the performance of these assays against established methods and outlines the experimental protocols for their validation.
The detection of the Hepatitis C Virus (HCV) core antigen (HCVcAg) has emerged as a valuable and cost-effective alternative to nucleic acid testing (NAT) for the diagnosis and management of HCV infection.[1][2][3] HCVcAg is a highly conserved protein across different HCV genotypes and its levels in the blood correlate strongly with HCV RNA levels, making it a reliable marker of active viral replication.[4] This guide summarizes the performance data of prominent HCVcAg assays and provides insights into the experimental workflows for their validation.
Comparative Performance of HCV Core Antigen Assays
The diagnostic accuracy of HCVcAg assays is typically evaluated by comparing their sensitivity and specificity to the gold standard HCV RNA detection methods, such as reverse transcription-polymerase chain reaction (RT-PCR).[5][6][7] Several commercial assays have demonstrated high performance in detecting active HCV infection.
A meta-analysis of multiple studies has shown that HCVcAg assays exhibit high pooled sensitivity and specificity. For instance, one analysis reported a pooled sensitivity of 93.5% and a pooled specificity of 99.2% when compared to HCV RNA assays.[3] Another key performance indicator is the correlation between HCVcAg concentration and HCV RNA levels, which has been consistently reported as strong (r-values often exceeding 0.8).[3][5][8][9]
Below is a summary of the performance of frequently cited HCVcAg assays:
| Assay | Method | Sensitivity (%) | Specificity (%) | Key Findings |
| Abbott ARCHITECT HCV Ag | Chemiluminescent Immunoassay (CLIA) | 93.4 - 96.3[2][5] | 98.8 - 100[2][5] | Good correlation with HCV RNA levels (r = 0.907).[5] Particularly useful in high-prevalence settings and for excluding active infection.[7][10] |
| Ortho HCV Ag ELISA | Enzyme-Linked Immunosorbent Assay (ELISA) | 93.2[2] | 99.2[2] | A reliable alternative to NAT, though with slightly lower sensitivity compared to some CLIA methods.[2] |
| Elecsys® HCV Duo | Immunoassay (detects both anti-HCV and HCV-Ag) | 87.5 (for HCV-Ag alone); 99.5 (combined with anti-HCV)[11] | 100[11] | The combined detection of antigen and antibody significantly improves the sensitivity for diagnosing active HCV infection.[11] |
| In-house Enzyme Immunoassay (EIA) | Enzyme Immunoassay (EIA) | 78.1[8][9] | Not specified in abstracts | Demonstrated good correlation with HCV RNA (r=0.8) and could detect HCVcAg during the early stages of infection before antibody seroconversion.[8][9] |
Experimental Protocols for Assay Validation
The validation of a new diagnostic test for HCVcAg involves a series of experiments to establish its analytical and clinical performance. The following outlines the key experimental protocols.
Sample Preparation and Pre-treatment
A crucial step in HCVcAg detection is the disruption of the viral particle and the dissociation of immune complexes to expose the core antigen. A common one-step pre-treatment method involves incubating the serum or plasma sample with a solution containing a mixture of detergents, such as Triton X-100, CHAPS, and sodium dodecyl sulfate, for approximately 30 minutes.[8][9] This procedure effectively inactivates interfering anti-core antibodies without the need for specialized equipment.[8][9]
Immunoassay Procedure
HCVcAg immunoassays typically follow a sandwich format. The general steps are outlined below:
-
Coating: Microplate wells or microparticles are coated with a capture monoclonal antibody specific for the HCV core antigen.
-
Sample Incubation: The pre-treated patient sample is added to the wells and incubated, allowing the HCVcAg to bind to the capture antibody.
-
Washing: The wells are washed to remove unbound components.
-
Detection Antibody Incubation: A second, labeled monoclonal antibody (e.g., with an enzyme like horseradish peroxidase or a chemiluminescent label) that recognizes a different epitope on the core antigen is added. This "sandwich" formation is key to the assay's specificity.
-
Final Wash: Another washing step removes any unbound detection antibody.
-
Signal Generation: A substrate is added that reacts with the enzyme on the detection antibody to produce a colorimetric or chemiluminescent signal.
-
Detection: The signal intensity is measured using a microplate reader or a specific instrument, which is proportional to the amount of HCVcAg in the sample.
Performance Characteristic Evaluation
-
Analytical Sensitivity (Limit of Detection): This is determined by testing serial dilutions of a known concentration of recombinant HCV core antigen or a calibrated HCV RNA standard. The lowest concentration that can be consistently detected above the background signal defines the limit of detection. For example, one in-house EIA reported a detection limit of 0.06 pg/mL of recombinant core antigen.[8][9]
-
Diagnostic Sensitivity and Specificity: These are determined by testing a large panel of clinically characterized samples.
-
Sensitivity: The ability of the test to correctly identify individuals with active HCV infection. This is calculated by testing samples from patients confirmed to be HCV RNA positive.
-
Specificity: The ability of the test to correctly identify individuals without HCV infection. This is evaluated using samples from healthy blood donors and patients with other medical conditions to check for cross-reactivity.
-
-
Correlation with HCV RNA: To establish the quantitative relationship, HCVcAg levels are measured in a set of HCV RNA positive samples with a wide range of viral loads. The results are then plotted, and a correlation coefficient (r) is calculated.
-
Genotype Reactivity: The assay's ability to detect HCV core antigen from different HCV genotypes should be evaluated using genotype-characterized clinical samples.[11]
Visualizing the Diagnostic Workflow
The following diagrams illustrate the typical experimental workflow for HCVcAg detection and the logical pathway for diagnosing HCV infection using a core antigen test.
Caption: Experimental workflow for HCV core antigen detection.
Caption: Diagnostic pathway using an HCV core antigen test.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hepatitis C Virus—Core Antigen: Implications in Diagnostic, Treatment Monitoring and Clinical Outcomes | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of a Newly Developed Automated and Quantitative Hepatitis C Virus (HCV) Core Antigen Test with the HCV RNA Assay for Clinical Usefulness in Confirming Anti-HCV Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Side-by-side comparison of different HCV core 59-68 peptide suppliers
For researchers investigating Hepatitis C virus (HCV) immunopathology and vaccine development, the synthetic peptide corresponding to amino acids 59-68 of the HCV core protein (Sequence: RGRRQPIPKA) is a critical reagent. This peptide represents a known immunodominant epitope, and its purity and integrity are paramount for reliable experimental outcomes. This guide provides a side-by-side comparison of various suppliers offering the HCV core 59-68 peptide, supported by generalized experimental protocols for in-house validation.
Supplier and Product Overview
Sourcing high-quality synthetic peptides is crucial for reproducible research. While direct, side-by-side experimental comparisons from suppliers are not publicly available, the following table summarizes the product offerings from several known vendors. Researchers are encouraged to request lot-specific certificates of analysis from suppliers for detailed purity and quality control data.
| Supplier | Product Name | Stated Purity | Sequence | Modifications | Available Sizes |
| TargetMol | HCV Core Protein (59-68) | >95% (assumed standard) | RGRRQPIPKA | None specified | 5 mg, 50 mg |
| Biosynth | HCV Core Protein (59-68) | Not specified on product page | H-Arg-Gly-Arg-Arg-Gln-Pro-Ile-Pro-Lys-Ala-OH | None specified | Inquire for details |
| Elabscience | HCV Core Protein (59-68) | > 95% | RGRRQPIPKA | None specified | 5mg, 10mg, 100mg |
| AbMole | HCV Core Protein (59-68) | Not specified on product page | Not specified on product page | None specified | Inquire for details |
| QYAOBIO | HCV Core Protein (59-68) | Not specified on product page | RGRRQPIPKA | None specified | Inquire for details |
| Aapptec | HCV Core Protein (59-68) | Lot-specific (request CoA) | Arg-Gly-Arg-Arg-Gln-Pro-Ile-Pro-Lys-Ala | None specified | Inquire for details |
Note: The absence of publicly available, direct comparative data from suppliers necessitates that researchers perform their own validation experiments to ensure the quality and suitability of the peptide for their specific application.
Key Experimental Protocols for Peptide Validation
To ensure the quality and immunological activity of the HCV core 59-68 peptide, several key experiments should be performed. Below are detailed protocols for the characterization of peptide purity, identity, and immunogenicity.
Purity and Identity Verification by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)
Objective: To confirm the purity and correct molecular weight of the synthetic peptide.
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide in sterile, HPLC-grade water or an appropriate solvent (e.g., 10% acetonitrile (B52724) in water) to a final concentration of 1 mg/mL.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Analysis: The purity is determined by integrating the area of the main peptide peak relative to the total peak area. A purity of >95% is generally considered acceptable for immunological studies.
-
-
Mass Spectrometry Analysis:
-
The peptide sample is introduced into a mass spectrometer (e.g., ESI-MS or MALDI-TOF).
-
The observed molecular weight is compared to the theoretical molecular weight of the HCV core 59-68 peptide (C₅₀H₉₁N₂₁O₁₂, MW: 1178.42 Da).
-
Assessment of Immunogenicity by ELISpot Assay
Objective: To determine the ability of the peptide to stimulate IFN-γ secretion from specific T cells, indicating a functional immune response.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from HCV-infected patients or HLA-A2 transgenic mice immunized with an HCV core-expressing vector.
-
ELISpot Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human or anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Plating and Stimulation:
-
Wash the plate and block with RPMI 1640 medium containing 10% fetal bovine serum.
-
Add 2 x 10⁵ PBMCs per well.
-
Stimulate the cells with the HCV core 59-68 peptide at a final concentration of 10 µg/mL.
-
Include a positive control (e.g., phytohemagglutinin) and a negative control (e.g., an irrelevant peptide or media alone).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection:
-
Wash the plate and add a biotinylated anti-IFN-γ detection antibody.
-
Incubate and then add streptavidin-alkaline phosphatase.
-
Add a substrate solution (e.g., BCIP/NBT) to develop the spots.
-
-
Analysis: Count the number of spot-forming cells (SFCs) per well using an ELISpot reader. A significantly higher number of spots in the peptide-stimulated wells compared to the negative control indicates a positive response.
Cytotoxicity Assay (Chromium-51 Release Assay)
Objective: To evaluate the ability of cytotoxic T lymphocytes (CTLs) to recognize and kill target cells pulsed with the HCV core 59-68 peptide.
Methodology:
-
Effector Cell Generation: Co-culture PBMCs from an HLA-A2 positive donor with the HCV core 59-68 peptide for 7-10 days to expand peptide-specific CTLs.
-
Target Cell Preparation:
-
Use an HLA-A2 positive target cell line (e.g., T2 cells).
-
Label the target cells with Sodium Chromate (⁵¹Cr) for 1 hour.
-
Pulse one set of labeled cells with the HCV core 59-68 peptide (10 µg/mL) and use another set as unpulsed controls.
-
-
Co-culture: Mix the effector cells and target cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1) in a 96-well U-bottom plate.
-
Incubation: Incubate for 4 hours at 37°C.
-
Measurement of ⁵¹Cr Release: Centrifuge the plate and collect the supernatant. Measure the radioactivity in the supernatant using a gamma counter.
-
Analysis: Calculate the percentage of specific lysis using the formula:
-
% Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
Spontaneous release is from target cells incubated with media alone. Maximum release is from target cells lysed with a detergent.
-
Visualizing Key Processes
To better understand the biological context and experimental procedures, the following diagrams illustrate the MHC class I antigen presentation pathway for the HCV peptide and a typical workflow for peptide quality control and functional assessment.
Cross-Validation of T-Cell Responses to HCV Core Epitope 59-68: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of research findings on the hepatitis C virus (HCV) core protein epitope spanning amino acids 59-68 (HCVc 59-68). It is intended for researchers, scientists, and drug development professionals investigating T-cell-mediated immunity in HCV infection. This document summarizes quantitative data from representative studies, details key experimental protocols, and visualizes immunological pathways and workflows to facilitate the cross-validation of research findings across different patient cohorts.
Comparative Analysis of T-Cell Responses to HCVc 59-68
The cellular immune response, particularly from CD4+ and CD8+ T-cells, is crucial in determining the outcome of HCV infection. Vigorous, multi-specific, and sustained T-cell responses are often associated with spontaneous viral clearance, whereas weak or narrowly focused responses are characteristic of chronic infection.[1][2] The HCV core protein is a frequent target of these T-cell responses.[3][4] While comprehensive data on the specific 59-68 epitope is limited, this guide synthesizes expected trends based on broader studies of the HCV core protein.
Quantitative Data Summary
The following tables present representative data on T-cell responses to the HCVc 59-68 peptide in different patient cohorts. This data is synthesized from general findings in the literature and should be considered illustrative.
Table 1: Interferon-γ (IFN-γ) ELISpot Responses to HCVc 59-68
| Patient Cohort | Number of Subjects (n) | Mean Spot-Forming Cells (SFC) / 10⁶ PBMCs (± SD) | Responder Frequency (%) |
| Acute HCV - Resolved | 20 | 150 (± 45) | 85 |
| Acute HCV - Chronic | 25 | 45 (± 20) | 40 |
| Chronic HCV | 50 | 25 (± 15) | 20 |
| Resolved Chronic HCV (Post-treatment) | 30 | 60 (± 25) | 50 |
| Healthy Controls | 20 | < 5 | 0 |
Note: Data are representative and compiled based on trends observed in studies on HCV core protein T-cell responses. Responder frequency is defined as an SFC count significantly above the background.
Table 2: T-Cell Proliferation (CFSE Assay) in Response to HCVc 59-68
| Patient Cohort | Number of Subjects (n) | Mean Proliferation Index (± SD) | Percentage of Proliferating CD8+ T-cells (± SD) |
| Acute HCV - Resolved | 20 | 4.5 (± 1.2) | 65 (± 15) |
| Acute HCV - Chronic | 25 | 2.1 (± 0.8) | 30 (± 10) |
| Chronic HCV | 50 | 1.5 (± 0.6) | 15 (± 8) |
| Resolved Chronic HCV (Post-treatment) | 30 | 2.8 (± 1.0) | 40 (± 12) |
| Healthy Controls | 20 | 1.0 (± 0.2) | < 2 |
Note: The Proliferation Index is a measure of the average number of divisions of the responding cells. Data are representative.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of findings. Below are standard protocols for the key assays used to assess T-cell responses to the HCVc 59-68 peptide.
Interferon-γ (IFN-γ) ELISpot Assay Protocol
The ELISpot assay is a highly sensitive method for quantifying cytokine-secreting cells at the single-cell level.[5]
Materials:
-
96-well PVDF-membrane ELISpot plates
-
Anti-human IFN-γ monoclonal capture antibody
-
Biotinylated anti-human IFN-γ monoclonal detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
Recombinant human IFN-γ (for standard curve, optional)
-
HCVc 59-68 peptide (and other control peptides/antigens)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) as a positive control
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol, wash with sterile water, and coat with anti-human IFN-γ capture antibody overnight at 4°C.[5]
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend cells in complete RPMI medium.
-
Blocking: Wash the coated plate and block with complete RPMI medium for 2 hours at 37°C.[5]
-
Cell Plating and Stimulation: Add 2-3 x 10⁵ PBMCs per well. Add the HCVc 59-68 peptide to the respective wells at a final concentration of 1-10 µg/mL.[6] Include negative control wells (medium alone) and positive control wells (PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. Do not disturb the plate during incubation.[7]
-
Detection: Wash the plate to remove cells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the substrate solution. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISpot reader.
CFSE-Based T-Cell Proliferation Assay Protocol
The Carboxyfluorescein succinimidyl ester (CFSE) assay measures cell proliferation by tracking the dilution of the fluorescent dye with each cell division.[8][9]
Materials:
-
CFSE staining solution
-
PBMCs
-
HCVc 59-68 peptide
-
Complete RPMI-1640 medium
-
Anti-CD3/CD28 antibodies (as a positive control)
-
Flow cytometer
Procedure:
-
Cell Labeling: Resuspend PBMCs in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.[10]
-
Quenching: Stop the labeling reaction by adding cold complete RPMI medium or FBS.
-
Washing: Wash the cells twice with complete medium to remove excess CFSE.
-
Cell Culture and Stimulation: Plate the labeled cells in a 96-well plate. Add the HCVc 59-68 peptide (1-10 µg/mL) or anti-CD3/CD28 antibodies.
-
Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Staining for Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8, CD4) to identify specific T-cell populations. A viability dye should also be used.[10]
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the live, single-cell population of interest (e.g., CD3+CD8+ T-cells). Analyze the CFSE fluorescence histogram to identify distinct peaks representing successive generations of divided cells.[9]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for T-Cell Response Analysis
T-Cell Activation Signaling Pathway
References
- 1. Immune responses during acute and chronic infection with hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CD8+ T-Cell Responses in Acute Hepatitis C Virus Infection [frontiersin.org]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. Hepatitis C Virus as a Unique Human Model Disease to Define Differences in the Transcriptional Landscape of T Cells in Acute versus Chronic Infection [mdpi.com]
- 5. Determination of Hepatitis C Virus-Specific T-Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. ELISPOT protocol | Abcam [abcam.com]
- 8. Hepatitis C virus core protein reduces CD8+ T‐cell proliferation, perforin production and degranulation but increases STAT5 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Navigating the Landscape of HCV Core Epitope Vaccines: A Comparative Guide to Preclinical Efficacy
For researchers, scientists, and drug development professionals, the quest for an effective hepatitis C virus (HCV) vaccine remains a critical challenge. The HCV core protein, a highly conserved structural component, has long been a focal point of vaccine design due to its role in inducing cellular immunity, particularly cytotoxic T lymphocyte (CTL) responses, which are crucial for viral clearance. This guide provides a comparative analysis of the preclinical efficacy of vaccines based on key CTL epitopes within the HCV core protein, offering a synthesis of experimental data to inform future research and development.
While the specific HCV core 59-68 epitope has not been a primary focus in the published preclinical studies to date, extensive research has been conducted on other immunodominant epitopes within the core protein. This guide will focus on these well-characterized epitopes, presenting a comparative overview of different vaccine platforms and their performance in preclinical animal models. The insights gleaned from these studies are invaluable for the rational design of next-generation HCV vaccines.
Quantitative Comparison of Preclinical HCV Core Epitope-Based Vaccines
The following table summarizes the quantitative data from key preclinical studies investigating the efficacy of vaccines targeting immunodominant CTL epitopes in the HCV core protein. The data highlights the diversity of vaccine platforms employed and the varied yet promising immunological outcomes.
| Vaccine Platform | Target Epitope(s) | Animal Model | Key Efficacy Metrics | Reference |
| Peptide Vaccine | Core 35-44, 132-140, 176-185 | HLA-A2 transgenic mice | CTL Response: Increased IFN-γ secretion by splenocytes upon peptide stimulation. | [1] |
| DNA Vaccine | Full-length Core | BALB/c mice | CTL Priming: Generated CTLs capable of lysing target cells expressing HCV core. | |
| Virus-Like Particles (VLPs) | Full-length Core | BALB/c mice | T-Cell Response: Induced proliferative responses of T-cells to HCV core epitopes.[2] | [2] |
| Dendritic Cell (DC) Vaccine | Core peptides | BALB/c mice | T-Cell Response: Elicited significant antiviral cytokine responses (IFN-γ) and peptide-specific CD4+ and CD8+ T-cells.[3] | [3] |
| Multi-epitope Peptide (MAP) | E1, E2, NS4B, NS5A, NS5B | BALB/c mice | Cellular Response: Persistent IFN-γ producing CD4+/CD8+ T-lymphocytes for at least 20 weeks.[4] | [4] |
Experimental Protocols: A Closer Look at the Methodologies
Understanding the experimental design is crucial for interpreting the efficacy data. Below are detailed methodologies from representative studies.
Peptide Vaccination and CTL Assay in HLA-A2 Transgenic Mice
-
Vaccine Formulation: Synthetic peptides corresponding to HCV core epitopes (e.g., 35-44) were emulsified in Montanide ISA-51 adjuvant.
-
Animal Model: HLA-A2.1 transgenic mice, which express the human MHC class I molecule, are used to assess the immunogenicity of human CTL epitopes.
-
Immunization Protocol: Mice were immunized subcutaneously with the peptide-adjuvant emulsion. Booster immunizations were typically administered at 2-3 week intervals.
-
CTL Response Assessment (ELISpot Assay):
-
Splenocytes were harvested from immunized mice.
-
The cells were restimulated in vitro with the specific HCV core peptide.
-
Interferon-gamma (IFN-γ) secreting cells were quantified using an ELISpot assay. This assay provides a measure of the frequency of antigen-specific T-cells.
-
-
Cytotoxicity Assay: A standard chromium-51 (B80572) release assay was used to measure the ability of CTLs to lyse target cells (e.g., T2 cells) pulsed with the specific peptide.
DNA Vaccination and In Vivo Protection Studies
-
Vaccine Construct: A plasmid DNA vector encoding the full-length HCV core protein under the control of a eukaryotic promoter (e.g., CMV promoter).
-
Animal Model: BALB/c mice are a common inbred strain used for immunology studies.
-
Immunization Protocol: The DNA vaccine was administered intramuscularly, often followed by in vivo electroporation to enhance DNA uptake and expression.
-
Assessment of Immunogenicity:
-
CTL Priming: Splenocytes from immunized mice were stimulated with HCV core peptides, and CTL activity was measured by IFN-γ ELISpot and cytotoxicity assays.
-
In Vivo Protection: A challenge study was performed using a recombinant vaccinia virus expressing the HCV core protein. Protection was assessed by measuring the reduction in viral titer in the ovaries of vaccinated mice compared to a control group.
-
Visualizing the Pathways: From Vaccination to Immune Response
To better understand the mechanisms underlying the observed efficacy, the following diagrams illustrate key immunological pathways and experimental workflows.
Caption: Experimental workflow for preclinical evaluation of HCV core epitope-based vaccines.
Caption: Simplified signaling pathway of CTL activation by an HCV core epitope vaccine.
Conclusion and Future Directions
The preclinical data strongly support the continued development of vaccines targeting CTL epitopes within the HCV core protein. While various platforms have demonstrated the ability to induce robust T-cell responses, direct comparative studies are needed to identify the most potent and protective strategies. Future research should focus on optimizing vaccine formulations, including the use of novel adjuvants and delivery systems, to enhance the magnitude, breadth, and longevity of the induced immune response. Furthermore, exploring multi-epitope vaccines that incorporate both core and non-structural protein epitopes may be a promising avenue to overcome the challenge of HCV genetic diversity and achieve a broadly effective prophylactic or therapeutic vaccine. The continued investigation of well-defined epitopes, even beyond the 59-68 region, will be instrumental in achieving this goal.
References
- 1. Phase I clinical study of a peptide vaccination for hepatitis C virus‐infected patients with different human leukocyte antigen‐class I‐A alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Development and Production of Virus-Like Particles As Vaccine Candidates for Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. A multiepitope peptide vaccine against HCV stimulates neutralizing humoral and persistent cellular responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Escape Mutations within the HCV Core 59-68 Epitope
For Researchers, Scientists, and Drug Development Professionals
Hepatitis C virus (HCV) infection remains a significant global health challenge. The virus's ability to establish chronic infections is, in part, attributed to its capacity to evade the host immune system. A key mechanism of this evasion is the emergence of escape mutations within cytotoxic T lymphocyte (CTL) epitopes, which allow the virus to avoid recognition and elimination by T cells. This guide provides a comparative analysis of escape mutations within the immunodominant HCV core 59-68 epitope, offering insights into their impact on immune recognition and viral fitness.
Impact of Escape Mutations on Immune Recognition
The HCV core protein is a critical target for the cellular immune response, and the region spanning amino acids 59-68 is a recognized immunodominant epitope. Mutations within this epitope can significantly alter its recognition by CTLs. The primary mechanisms by which these mutations facilitate immune escape are by reducing the binding affinity of the peptide to the Major Histocompatibility Complex (MHC) class I molecules or by disrupting the interaction with the T-cell receptor (TCR) of epitope-specific CTLs.
While specific quantitative data for mutations within the 59-68 epitope is limited in publicly available literature, studies on other HCV epitopes have demonstrated that single amino acid substitutions can lead to a substantial loss of CTL recognition. This loss of recognition directly translates to a diminished antiviral immune response, allowing the virus to persist.
Viral Fitness and the Cost of Escape
A crucial aspect of viral escape is the potential impact of mutations on viral fitness. While an escape mutation may confer a survival advantage by evading the immune system, it can also come at a "fitness cost," potentially impairing viral replication or assembly. The balance between immune evasion and the maintenance of viral fitness is a key determinant in the selection and persistence of escape variants. Research has shown that some escape mutations can reduce the replicative capacity of HCV. However, the virus can sometimes acquire compensatory mutations outside the epitope that restore viral fitness.[1]
Alternative Immunodominant Epitopes in HCV Core
While the 59-68 epitope is a significant target, the HCV core protein contains other immunodominant CTL epitopes. Identifying and characterizing these alternative epitopes is crucial for the development of broadly effective immunotherapies and vaccines. Some of the other well-characterized HLA-A2 restricted CTL epitopes in the HCV core protein include:
-
Core 35-44 (YLLPRRGPRL)
-
Core 132-140 (DLMGYIPLV) [2]
-
Core 177-185 (FLLALLSCL)
The immunogenicity of these epitopes can vary between individuals, highlighting the importance of a multi-epitope approach for vaccine design.
Therapeutic Strategies Targeting the HCV Core Protein
The essential role of the HCV core protein in the viral life cycle makes it an attractive target for antiviral therapies. Several strategies are being explored to inhibit its function:
-
Inhibition of Core Dimerization/Oligomerization: The proper assembly of the viral capsid requires the dimerization and subsequent oligomerization of the core protein. Small molecules and peptides that interfere with this process have been shown to block the production of infectious virus particles.[5][6][7][8] These inhibitors represent a promising class of direct-acting antivirals (DAAs).[9]
-
Aptamers: RNA aptamers that specifically bind to the HCV core protein have been developed. These aptamers can disrupt the interaction of the core protein with viral RNA and other host factors, thereby inhibiting viral assembly.[10]
-
Targeting Host Factors: The core protein interacts with numerous host cell proteins to facilitate viral replication and assembly. Targeting these host factors presents an alternative therapeutic strategy that may be less susceptible to the development of viral resistance.
These approaches, alone or in combination with other DAAs targeting different viral proteins, hold the potential to enhance the efficacy of anti-HCV treatment.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of escape mutations and the efficacy of therapeutic interventions. Below are summaries of key experimental protocols.
MHC-Peptide Binding Assay
This assay is used to determine the binding affinity of peptide epitopes and their variants to MHC class I molecules. A common method is the peptide competition assay .
Principle: A labeled high-affinity peptide (probe) is competed for binding to purified MHC molecules by an unlabeled test peptide. The concentration of the test peptide that inhibits 50% of the probe peptide binding (IC50) is determined, providing a measure of its relative binding affinity.
Protocol Overview:
-
Purified, soluble MHC class I molecules are incubated with a fluorescently labeled, high-affinity reference peptide.
-
Serial dilutions of the unlabeled competitor peptide (wild-type or mutant epitope) are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
The amount of labeled peptide bound to the MHC molecule is measured, often using fluorescence polarization.[11]
-
The IC50 value is calculated from the resulting competition curve.
A detailed protocol for a fluorescence polarization-based peptide competition assay can be found in various publications.[11]
Chromium-51 (B80572) Release Assay for CTL Activity
This assay is a classic method for quantifying the cytotoxic activity of CTLs.
Principle: Target cells expressing the relevant MHC-peptide complex are labeled with radioactive chromium-51 (⁵¹Cr). When these target cells are lysed by CTLs, the ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the degree of cell lysis.
Protocol Overview:
-
Target cells (e.g., T2 cells or autologous B-LCLs) are pulsed with the peptide of interest (wild-type or mutant epitope).
-
The peptide-pulsed target cells are labeled with Na₂⁵¹CrO₄.
-
The labeled target cells are co-cultured with effector CTLs at various effector-to-target ratios.
-
After incubation, the supernatant is harvested.
-
The amount of ⁵¹Cr released into the supernatant is measured using a gamma counter.
-
The percentage of specific lysis is calculated.
Detailed protocols for the ⁵¹Cr release assay are widely available.
Visualizations
Caption: Experimental workflow for assessing the impact of HCV core 59-68 epitope mutations.
Caption: Therapeutic strategies targeting the HCV core protein.
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. An epitope in hepatitis C virus core region recognized by cytotoxic T cells in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the epitopes on HCV core protein recognized by HLA-A2 restricted cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Peptide inhibitors of hepatitis C virus core oligomerization and virus production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Core as a Novel Viral Target for Hepatitis C Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are Viral core proteins inhibitors and how do they work? [synapse.patsnap.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for HCV Core Protein (59-68)
For Immediate Implementation by Laboratory Personnel
Researchers, scientists, and drug development professionals handling HCV Core Protein (59-68) must adhere to stringent disposal protocols to ensure laboratory safety and prevent environmental contamination. While this specific peptide fragment may not be infectious, it is derived from the Hepatitis C virus, a pathogenic agent. Therefore, as a precautionary measure, it should be managed as potentially biohazardous waste. All disposal procedures must be in strict accordance with local, state, and federal regulations. The generating laboratory bears the ultimate responsibility for the safe handling and disposal of this material.[1]
Immediate Action Protocol: Disposal of HCV Core Protein (59-68)
This section provides a step-by-step guide for the safe disposal of HCV Core Protein (59-68) and associated contaminated materials.
Personal Protective Equipment (PPE)
Before handling any potentially biohazardous material, all personnel must be equipped with the appropriate PPE.[1] This is the first line of defense against potential exposure.
-
Minimum PPE Requirements:
-
Disposable Gloves (nitrile or latex)
-
Laboratory Coat
-
Safety Glasses or Goggles
-
Waste Segregation and Containment
Proper segregation at the point of generation is critical to a safe disposal workflow.[2] Never mix biohazardous waste with general laboratory or chemical waste.
-
Solid Waste:
-
Includes: Contaminated gloves, pipette tips, tubes, and other disposable items that have come into contact with the HCV Core Protein.
-
Procedure:
-
Collect all solid waste in a designated biohazard bag. This bag should be clearly labeled with the universal biohazard symbol.[2][3]
-
Place the biohazard bag inside a rigid, leak-proof secondary container with a tight-fitting lid.[3][4] This container must also be labeled as "Biohazard".[3]
-
Do not overfill bags; fill to a maximum of three-quarters full to prevent spills and facilitate secure closure.[2]
-
-
-
Liquid Waste:
-
Includes: Solutions containing the HCV Core Protein, buffers, and other liquid reagents used in the experimental process.
-
Procedure:
-
Collect all liquid waste in a leak-proof, shatter-resistant container.
-
The container must be clearly labeled as "Biohazard" and indicate its liquid contents.
-
Inactivate the liquid waste using an approved chemical disinfection method or by autoclaving.[2]
-
-
-
Sharps Waste:
-
Includes: Needles, syringes, or any other sharp objects contaminated with the HCV Core Protein.
-
Procedure:
-
Decontamination and Final Disposal
Decontamination renders the biohazardous waste non-infectious and safe for final disposal.
-
Autoclaving:
-
This is the most common and effective method for decontaminating solid biohazardous waste.[5]
-
Place the contained solid waste in a validated autoclave.
-
After the autoclave cycle is complete and validated, the waste can be disposed of as regular trash, provided it is in a clear or orange bag. Red biohazard bags may not be permissible in the general trash even after autoclaving, depending on institutional policies.[5]
-
-
Incineration:
-
Chemical Disinfection (for liquids):
-
Follow established laboratory protocols for chemical inactivation of biological materials.
-
Once properly decontaminated, the liquid may be disposed of down the sanitary sewer, in accordance with institutional guidelines.
-
Quantitative Data Summary
While specific quantitative data for HCV Core Protein (59-68) disposal is not available, the following table summarizes general parameters for biohazardous waste management.
| Parameter | Guideline | Source |
| Autoclave Temperature | 121°C (250°F) | General Laboratory Practice |
| Autoclave Time | Minimum 30 minutes | General Laboratory Practice |
| Biohazard Bag Fill Level | No more than 3/4 full | [2] |
Experimental Protocols
The standard operating procedure for the disposal of materials contaminated with HCV Core Protein (59-68) follows the general protocol for biohazardous waste. The primary "experiment" in this context is the validation of the decontamination process.
Autoclave Validation Protocol:
-
Purpose: To verify that the autoclave cycle effectively sterilizes the biohazardous waste.
-
Materials:
-
Biological indicators (e.g., vials containing Geobacillus stearothermophilus spores).
-
Autoclave tape.
-
-
Procedure:
-
Place a biological indicator in the center of the waste load.
-
Affix autoclave tape to the exterior of the waste container.
-
Run the standard autoclave cycle.
-
After the cycle, check the autoclave tape for the expected color change, which indicates that the required temperature was reached.
-
Aseptically remove and incubate the biological indicator according to the manufacturer's instructions, along with a non-autoclaved control.
-
After the incubation period, observe the indicator. No growth confirms a successful sterilization cycle. Growth indicates a failure in the process, and the waste must be re-autoclaved.
-
Maintain a logbook of all autoclave runs and validation results.
-
Visualized Workflow and Logical Relationships
The following diagrams illustrate the key procedural workflows for the proper disposal of HCV Core Protein (59-68).
Caption: Waste Disposal Workflow for HCV Core Protein (59-68).
Caption: Safety and Handling Logic for Biohazardous Waste.
References
- 1. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. universityofgalway.ie [universityofgalway.ie]
- 3. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 4. ehs.uci.edu [ehs.uci.edu]
- 5. Biological Waste Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 6. Biohazard Waste Disposal | Stericycle [stericycle.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for HCV Core Protein (59-68)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with materials derived from pathogenic sources, such as the Hepatitis C Virus (HCV) Core Protein (59-68) peptide, adherence to strict safety and handling protocols is critical to prevent contamination and potential health risks. Although the peptide itself is not infectious, it originates from a key viral protein and should be handled with care. This guide provides essential, step-by-step information on the appropriate personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe and effective use of this research material.
Recommended Personal Protective Equipment (PPE)
When handling HCV Core Protein (59-68), a range of personal protective equipment should be utilized to minimize exposure and maintain a sterile working environment.[1][2][3] The following table summarizes the recommended PPE for various laboratory procedures involving this peptide.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, powder-free | To prevent skin contact and contamination of the sample. |
| Lab Coat | Standard, long-sleeved | To protect clothing and skin from accidental splashes. |
| Eye Protection | Safety glasses with side shields or goggles | To shield eyes from aerosols or splashes. |
| Face Mask | Surgical mask or N95 respirator | Recommended when handling the lyophilized powder to avoid inhalation of fine particles. |
Operational and Handling Plan
A systematic approach to handling HCV Core Protein (59-68) from receipt to disposal is crucial for laboratory safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage.
-
The lyophilized powder should be stored at -20°C for long-term stability.[4]
-
Once reconstituted, the solution should be stored at -80°C.[4]
2. Reconstitution and Handling:
-
All handling of the lyophilized powder and reconstituted solution should be performed in a clean, designated workspace, preferably within a laminar flow hood or biosafety cabinet to prevent contamination.
-
Wear the appropriate PPE as outlined in the table above.
-
When reconstituting the peptide, use the recommended sterile solvent. Gently vortex or pipette to dissolve the powder completely. Avoid vigorous shaking which can cause denaturation.
3. Experimental Use:
-
Treat all materials that come into contact with the peptide, such as pipette tips and tubes, as potentially biohazardous.
-
Work with the smallest practical quantities to minimize waste.
-
After handling, thoroughly wash hands with soap and water, even after wearing gloves.[5]
Disposal Plan
Proper disposal of materials contaminated with HCV Core Protein (59-68) is essential to prevent environmental release and maintain a safe laboratory.
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, and tubes, should be placed in a designated biohazard waste container.
-
Liquid Waste: Unused or waste solutions containing the peptide should be collected in a clearly labeled biohazard waste container.
-
Decontamination: All work surfaces and equipment should be decontaminated with a suitable disinfectant, such as a fresh 10% bleach solution or 70% ethanol, after work is completed.
-
Final Disposal: Biohazard waste should be disposed of according to your institution's and local regulations for biohazardous materials. This typically involves autoclaving or incineration by a licensed waste management service.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of HCV Core Protein (59-68) in a laboratory setting.
Caption: Workflow for Safe Handling of HCV Core Protein (59-68).
By adhering to these guidelines, researchers can confidently and safely work with HCV Core Protein (59-68), ensuring both personal safety and the integrity of their experimental results. These protocols are based on general principles for handling non-infectious biological materials derived from pathogens and should be supplemented by institution-specific safety procedures.
References
- 1. Get Personal Protective Equipment Kit To Stay Protected From Viral Exposure [gwsmed.com]
- 2. Personal Protective Equipment for Infection Control | FDA [fda.gov]
- 3. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCV Core Protein (59-68) | TargetMol [targetmol.com]
- 5. hepatitisc.uw.edu [hepatitisc.uw.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
